4-azido-2-methylbenzonitrile
Description
Properties
CAS No. |
1500665-04-2 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Stability, Storage, and Handling of 4-Azido-2-methylbenzonitrile
Executive Summary
4-Azido-2-methylbenzonitrile is a high-energy aryl azide intermediate used primarily in photoaffinity labeling and "click" chemistry (CuAAC). Its stability profile is governed by the thermodynamics of the azido group (
Critical Safety Advisory:
-
Thermal Instability: This compound possesses a Carbon-to-Nitrogen (C/N) ratio of 2.0 , falling below the safety threshold of 3.0. This classifies it as energetic and potentially unstable .
-
Photolability: Extremely sensitive to UV/Vis light; degrades rapidly into reactive nitrenes.
-
Storage Mandate: Must be stored at -20°C in amber glass under an inert atmosphere.
Part 1: Physicochemical Profile & Hazard Analysis
Structural Properties[1]
-
Chemical Formula:
-
Molecular Weight: 158.16 g/mol
-
Functional Groups:
-
Aryl Azide (Position 4): The primary site of instability.
-
Nitrile (Position 1): Generally stable, but contributes to the electron-deficient nature of the ring.
-
Methyl (Position 2): Provides slight steric bulk but does not significantly stabilize the azide.
-
The "Rule of Six" and C/N Ratio Assessment
To scientifically validate the storage requirements, we apply the Smith-Open Chain and Rule of Six safety heuristics used for organic azides.
Equation 1: C/N Ratio Calculation
Applied to this compound:
- (3 in azide + 1 in nitrile)
-
Ratio:
Interpretation:
Because
Part 2: Mechanisms of Degradation
Understanding how the molecule degrades allows us to design effective prevention protocols.
Photolysis (Light-Induced Degradation)
Upon exposure to UV light (approx. 254–365 nm) or even ambient fluorescent light, the azide group eliminates molecular nitrogen (
Thermal Decomposition
Aryl azides generally exhibit an onset of decomposition (
Visualization: Photolytic Degradation Pathway
The following diagram illustrates the irreversible cascade triggered by improper light storage.
Figure 1: Photolytic degradation pathway of aryl azides. Light exposure triggers nitrogen loss, leading to irreversible impurity formation.
Part 3: Storage Protocols
To maintain purity >98% and prevent safety incidents, follow this tiered storage strategy.
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that lowering temp by 10°C halves degradation rates. -20°C effectively arrests thermal |
| Light | Amber Glass / Foil | Blocks UV radiation (<400nm) that excites the |
| Atmosphere | Argon or Nitrogen | Prevents moisture hydrolysis of the nitrile and oxidation of the methyl group. |
| Container | Glass (Teflon-lined cap) | Do not use ground glass joints. Friction in ground glass can detonate trace azide crystals.[5] |
| State | Solid/Oil (Neat) | Store neat if possible. If in solution, avoid halogenated solvents (e.g., DCM) which can form explosive di/tri-azidomethane over long periods.[2][4][6] |
Part 4: Handling & Quality Control Workflow
Safe Handling "Golden Rules"
-
No Metal Spatulas: Use only Teflon, plastic, or wood. Metal contact can sensitize azides or form heavy metal azides (if moisture is present).
-
Blast Shielding: Perform all transfers >500 mg behind a polycarbonate shield.
-
Cold Aliquoting: To avoid freeze-thaw cycles (which condense moisture), aliquot the bulk material into single-use vials upon initial receipt.
Quality Control (QC) Methodology
-
Recommended: HPLC-UV or
-NMR. -
Forbidden: Gas Chromatography (GC). The high temperature of the injection port (250°C) will decompose the azide immediately, leading to false results (showing amine or nitrile byproducts).
Visualization: Safe Handling Workflow
This workflow ensures personnel safety and compound integrity from receipt to usage.
Figure 2: Standard Operating Procedure (SOP) flow for handling high-energy aryl azides.
References
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.[4] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie.[7] Link
-
Stanford University Environmental Health & Safety. (n.d.).[4] Information on Azide Compounds: Stability and The Rule of Six.[3][1][2][4]Link
-
University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[4]Link
-
Glaser, R., et al. (2024). Modulating the photolysis of aryl azides in a supramolecular host.[8] Royal Society of Chemistry. Link
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ucd.ie [ucd.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: 4-Azido-2-methylbenzonitrile
Document Control:
-
Status: Research Grade / High-Energy Intermediate
-
Classification: Specialized Organic Azide / Photoaffinity Probe
Part 1: Executive Technical Summary
4-Azido-2-methylbenzonitrile is a specialized aryl azide derivative primarily utilized in chemical biology as a photoaffinity labeling probe and a "click" chemistry intermediate. Unlike standard reagents, this compound possesses a "dual-threat" molecular architecture: the acute toxicity associated with the nitrile moiety and the high-energy instability of the azide group.
This guide deviates from standard MSDS templates to provide a mechanism-based safety architecture . It is designed for researchers who must synthesize or handle this compound where commercial safety data is sparse or non-existent.
Critical Safety Metric (The "Rule of Six" Analysis):
-
Formula:
-
Carbon Count (
): 8 -
Nitrogen Count (
): 4 -
Ratio (
): 2.0
Verdict: High Energy / Potentially Unstable. Standard safety protocols suggest a C/N ratio > 3 for stable isolation. A ratio of 2.0 indicates this compound retains significant shock and thermal sensitivity. It must be handled in quantities < 500 mg and stored strictly below -20°C.
Part 2: Chemical Identity & Physicochemical Profile[1][2]
| Property | Value / Description | Technical Note |
| CAS Number | Not Listed (Custom Synthesis) | Treat as generic Aryl Azide (Class 6.1/4.1) |
| Molecular Weight | 158.16 g/mol | -- |
| Appearance | Pale yellow to beige solid | Darkening indicates decomposition (azo formation). |
| Solubility | DMSO, Acetonitrile, DCM | Avoid halogenated solvents if using Lewis acids. |
| Melting Point | Decomposes prior to melting | Do NOT determine melting point (Explosion Risk). |
| UV Absorption | Weak tailing into 300 nm; handle under red/amber light. |
Part 3: Hazard Characterization (Mechanism-Based)
The Azide Hazard (Explosivity & Reactivity)
The azide group (
-
Mechanism:
-
Risk: In a crystal lattice, this release of
gas generates massive pressure waves, leading to detonation. -
Incompatibility: Reacts violently with strong acids (forms
, Hydrazoic acid—highly toxic/explosive) and heavy metals (Cu, Pb) to form shock-sensitive metal azides.
The Nitrile Hazard (Acute Toxicity)
The benzonitrile core acts as a metabolic precursor to cyanide.
-
Mechanism: Hepatic metabolism (Cytochrome P450) can liberate free cyanide (
), which inhibits Cytochrome C Oxidase in the mitochondria, halting cellular respiration. -
Symptoms: Hypoxia, dizziness, rapid breathing, metabolic acidosis.
Part 4: Safe Handling & Storage (The Self-Validating System)
To ensure safety, we employ a Self-Validating System (SVS) . This means the protocol itself contains checks that prevent progression if safety parameters are not met.
Storage Protocol (SVS Check)
-
Primary Containment: Amber glass vial with a Teflon-lined cap.
-
Secondary Containment: Plastic desiccant jar (shatter-resistant).
-
Temperature:
or lower. -
Validation Step: Before opening, inspect the solid.
-
Yellow/Beige: Pass. Proceed.
-
Brown/Black:Fail. Decomposition has occurred. Do not open. Neutralize immediately.
-
Handling Workflow (SVS Check)
-
Environment: Fume hood with sash at lowest working position.
-
Tools: Use plastic or teflon spatulas only. Never use metal spatulas (friction risk + metal azide formation).[1]
-
Light: Ambient lights OFF; Red safety light ON.
-
Validation Step: Check solvent compatibility.
-
Dichloromethane (DCM): Acceptable, but avoid prolonged storage (azides can react with DCM over weeks to form explosive diazidomethane).
-
Water/Acid:Fail. Risk of
formation.[1]
-
DOT Visualization: Safety Decision Logic
Figure 1: Self-Validating Safety Logic for handling high-energy aryl azides.
Part 5: Emergency Response Architecture
Spill Neutralization (Chemical Destruction)
Do not wipe up azide spills with paper towels (drying creates explosive "azide paper").
-
Isolate: Clear the area.[2]
-
Quench: Gently pour a 10% solution of Sodium Nitrite (
) acidified with dilute sulfuric acid over the spill.-
Chemistry:
-
Note: This releases NO gas (toxic). Must be done in a hood.
-
-
Clean: Once gas evolution ceases, absorb with wet inert material (vermiculite).
First Aid (Cyanide-Class Protocol)
-
Inhalation: Move to fresh air immediately. Administer 100% Oxygen if breathing is labored.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption).
-
Medical Note: Treat as potential cyanide poisoning. Have a Cyanide Antidote Kit (Hydroxocobalamin) available if handling >1g.
Part 6: Application: Photoaffinity Labeling
This compound is typically used to map drug binding sites. The aryl azide is activated by UV light to form a nitrene, which inserts into the target protein.
Experimental Workflow
-
Equilibration: Incubate the protein with the probe (this compound) in the dark (30 min).
-
Activation: Irradiate sample with UV light (254 nm or 365 nm depending on substitution) for 5–10 minutes.
-
Cooling: Keep samples on ice during irradiation to prevent thermal degradation.
-
-
Analysis: SDS-PAGE or Mass Spectrometry to detect the covalent adduct.
DOT Visualization: Reaction Mechanism
Figure 2: Photoactivation pathway. Note the competition between insertion and ring expansion.
References
-
University of California, Santa Barbara (UCSB). (2025). Standard Operating Procedure: Organic Azides. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides.[1][3][4][5] Department of Environmental Health and Safety. Retrieved from [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Braslau, R., et al. (2006). Synthesis and Evaluation of New Nitroxide-Based "Click" Reagents. Organic Letters, 8(14), 3117-3120. (Provides context on handling functionalized aryl azides).
-
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 2-Methylbenzonitrile (Structural Analog). Retrieved from [Link]
Sources
solubility of 4-azido-2-methylbenzonitrile in organic solvents
Executive Summary
This guide details the physicochemical properties, solubility landscape, and critical safety protocols for 4-azido-2-methylbenzonitrile (C₈H₆N₄). As a functionalized aryl azide, this compound serves as a high-value intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and as a photoaffinity labeling probe.
Critical Safety Alert: The Carbon-to-Nitrogen (C/N) ratio of this molecule is 2.0 , which falls below the stability threshold of 3.0. This classifies the neat solid as potentially explosive .[1] All solubility workflows described herein prioritize solution-state handling to mitigate thermal and shock sensitivity.
Physicochemical Profile & Safety Assessment
Before attempting dissolution, the stability of the core scaffold must be understood. The presence of the electron-withdrawing nitrile group stabilizes the aromatic ring, but the azide moiety introduces significant energy.
Structural Analysis & Safety Metrics
| Parameter | Value | Implications |
| Formula | C₈H₆N₄ | High nitrogen content.[1][2] |
| Molecular Weight | 158.16 g/mol | Low MW facilitates rapid dissolution. |
| C/N Ratio | 2.0 | |
| Decomposition Temp | ~ | Avoid boiling solvents; use mild heat only.[1] |
| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic; poor aqueous solubility.[1] |
The "Rule of Six" and C/N Ratio
As established by safety protocols at major research institutions (e.g., Stanford, Scripps), organic azides are generally safe if
-
This compound (Ratio = 2.0): Violates this rule.[1]
-
Directive: Do not store more than 1–5 g in solid form. Store primarily as a solution in a stable solvent (e.g., Toluene or THF) at <1M concentration.[1]
Solubility Landscape
The solubility of this compound is governed by its aromatic "pi-stacking" capability and the polarity of the nitrile group.[1]
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions and biological assays.[1] Difficult to remove; high boiling points prevent evaporative concentration (safer).[1] |
| Chlorinated | DCM, Chloroform | Good (>50 mg/mL) | Excellent for extraction.[1] WARNING: Do not use with sodium azide precursors (forms explosive diazidomethane), but safe for the purified organic azide.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Good (>40 mg/mL) | Preferred reaction solvents.[1] THF peroxides can sensitize azides; use inhibitor-free or fresh THF.[1] |
| Esters | Ethyl Acetate | Moderate-Good | Standard solvent for TLC and column chromatography.[1] Safe for rotary evaporation (with shielding).[1] |
| Alcohols | Methanol, Ethanol | Moderate | Solubility decreases significantly with temperature.[1] Useful for recrystallization.[1] |
| Hydrocarbons | Hexanes, Heptane | Poor | Used as an antisolvent to precipitate the compound. |
| Aqueous | Water, PBS | Insoluble | Requires co-solvent (e.g., 5% DMSO) for biological applications.[1] |
Dissolution Thermodynamics
The dissolution of aryl azides is typically endothermic.[1] However, never heat this compound above 40°C to accelerate dissolution.[1] The risk of thermal runaway increases exponentially near the decomposition onset.
Experimental Protocols
Protocol A: Gravimetric Solubility Screening (Safe Scale)
Rationale: Since specific literature values vary by synthesis purity, this self-validating protocol determines exact solubility without risking large-scale detonation.[1]
Reagents: this compound (Solid), Test Solvent (HPLC Grade). Equipment: 4mL amber glass vial, analytical balance, 0.22 µm PTFE syringe filter.
-
Tare: Weigh an empty 4mL amber vial with cap (
). -
Saturate: Add 50 mg of solid compound to the vial.
-
Solvent Addition: Add 250 µL of solvent.
-
Agitation: Vortex for 1 minute at room temperature (20–25°C).
-
Filtration (If saturation reached): If solid remains after 2 mL, filter the supernatant into a pre-weighed vial (
). -
Evaporation (Controlled): Evaporate solvent under a stream of nitrogen (no heat).
-
Measurement: Weigh the vial with residue (
). -
Calculation:
Protocol B: Preparation for Photoaffinity Labeling (Biological Use)
Rationale: This workflow ensures the compound remains stable in aqueous media for protein labeling.[1]
-
Stock Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous DMSO (Concentration: ~63 mM).
-
Storage: Store aliquots at -20°C in amber vials (protect from UV/light).
-
Working Solution: Dilute the DMSO stock into the aqueous buffer (PBS/Tris) immediately prior to use.
Visualization: Safety & Workflow
Figure 1: Safe Handling Decision Tree
This diagram outlines the critical decision-making process based on the C/N ratio and solvent choice.
Caption: Decision tree for assessing thermal stability and solvent compatibility. Note the "Unsafe" path due to the C/N ratio of 2.0.
Figure 2: Solubility Screening Workflow
Caption: Iterative gravimetric workflow to determine saturation limits while minimizing compound usage.
References
-
University of Pittsburgh . (2013).[1] Safe Handling of Azides. Department of Environmental Health and Safety.[1] [Link]
-
Stanford University . (2024).[1] Information on Azide Compounds. Environmental Health & Safety. [Link]
-
Organic Syntheses . (2024). Handling and Safety of Organic Azides. Org. Synth. Safety Guidelines. [Link]
-
Keck School of Medicine . (2018).[1] Standard Operating Procedure: Handling Azide Compounds. USC.[1] [Link]
Sources
Structural Elucidation and Spectroscopic Profiling of 4-Azido-2-Methylbenzonitrile: A Theoretical Framework
Executive Summary & Safety Directive
Target Molecule: 4-azido-2-methylbenzonitrile (C₈H₆N₄) Molecular Weight: 158.16 g/mol Application: Photoaffinity labeling precursors, "click" chemistry intermediates (tetrazoles).
⚠️ CRITICAL SAFETY WARNING: HIGH ENERGY COMPOUND
Before any spectral acquisition, researchers must acknowledge the inherent instability of this molecule.
-
C/N Ratio Hazard: The Carbon-to-Nitrogen (C/N) ratio is 2:1 (8 carbons, 4 nitrogens).
-
The "Rule of Six" Violation: Standard safety protocols suggest a minimum of 3 carbons per energetic nitrogen atom (or C/N ratio ≥ 3) for stability. This molecule violates this safety margin.
-
Operational Mandate:
Structural Analysis & Numbering System
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the benzene ring:
-
C1: Ipso to Cyano (-CN)
-
C2: Ipso to Methyl (-CH₃)
-
C3: Aromatic CH (Ortho to Me, Ortho to N₃)
-
C4: Ipso to Azide (-N₃)
-
C5: Aromatic CH (Ortho to N₃, Meta to CN)
-
C6: Aromatic CH (Ortho to CN, Meta to N₃)
Electronic Environment
The chemical shifts are governed by three competing electronic effects:
-
Cyano (-CN): Strong electron-withdrawing group (EWG) via induction and resonance. Deshields ortho protons (H6).
-
Azide (-N₃): Electron-donating by resonance (+M) but withdrawing by induction (-I). The +M effect dominates at ortho/para positions, shielding H3 and H5.
-
Methyl (-CH₃): Weakly electron-donating via hyperconjugation. Shields ortho protons (H3).
Figure 1: Electronic influence map showing the dominant shielding/deshielding vectors acting on the aromatic ring.
Theoretical ¹H NMR Spectrum (400 MHz, CDCl₃)
The following data is calculated based on substituent additivity rules (Curphy-Morrison model) relative to benzene (δ 7.27 ppm).
Predicted Chemical Shifts[3][4][5][6]
| Proton | Position | Multiplicity | Predicted Shift (δ ppm) | Coupling Constants ( | Assignment Logic |
| H6 | Aromatic | Doublet (d) | 7.45 – 7.55 | Deshielded by ortho-CN. Most downfield aromatic signal. | |
| H5 | Aromatic | Doublet of Doublets (dd) | 6.90 – 7.00 | Shielded by ortho-N₃. Distinct splitting pattern. | |
| H3 | Aromatic | Doublet (d) / Singlet* | 6.80 – 6.90 | Shielded by both ortho-N₃ and ortho-Me. Most upfield aromatic signal. | |
| CH₃ | Methyl | Singlet (s) | 2.45 – 2.55 | N/A | Deshielded relative to toluene (2.35) due to ortho-CN proximity. |
*Note: H3 may appear as a broad singlet or fine doublet due to small meta-coupling (
Spectral Features & Interpretation[3][5][6][7][8][9][10]
-
The "Roof Effect": Expect a strong roof effect (leaning) between H5 and H6 if their chemical shift difference is small, though the CN group usually separates H6 sufficiently.
-
Solvent Dependency: In highly polar solvents like DMSO-d₆ , the aromatic protons often shift downfield by 0.1–0.3 ppm due to dipole-dipole interactions. The methyl peak may shift slightly upfield or remain constant.
Theoretical ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon assignments are critical for verifying the integrity of the azide and nitrile groups.[3]
| Carbon | Type | Predicted Shift (δ ppm) | Notes |
| C4 | Quaternary (C-N₃) | 144.0 – 146.0 | Deshielded by electronegative nitrogen (ipso). |
| C2 | Quaternary (C-Me) | 140.0 – 142.0 | Deshielded by alkyl substitution. |
| C6 | Aromatic CH | 133.0 – 135.0 | Deshielded by ortho-CN. |
| CN | Nitrile (C≡N) | 117.0 – 119.0 | Characteristic nitrile region. Weak intensity. |
| C5 | Aromatic CH | 116.0 – 118.0 | Shielded by ortho-N₃. |
| C3 | Aromatic CH | 112.0 – 114.0 | Highly shielded (ortho to N₃ and Me). |
| C1 | Quaternary (C-CN) | 108.0 – 110.0 | Shielded ipso-carbon (typical for benzonitriles). |
| CH₃ | Methyl | 20.0 – 21.0 | Standard aromatic methyl. |
Experimental Protocol: Acquisition & Processing
This protocol is designed to minimize safety risks while maximizing signal-to-noise ratio (S/N).
Workflow Diagram
Figure 2: Step-by-step acquisition workflow with integrated safety checkpoints.
Detailed Methodology
-
Preparation (Safety Critical):
-
Weigh approximately 10–15 mg of this compound.
-
Crucial: Use a Teflon or plastic spatula . Metal friction can initiate decomposition of high-nitrogen compounds.
-
Dissolve in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solution is homogenous. If solids persist, filter through a glass wool plug (do not use cotton, which may react with trace acids).
-
-
Acquisition Parameters (Standard 400 MHz Instrument):
-
¹H NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of aromatic protons).
-
Scans (ns): 16 (sufficient for >10 mg).
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 3.0 seconds (critical for quaternary carbons C1, C2, C4, CN).
-
Scans (ns): 1024 (minimum for visualizing the weak nitrile and quaternary carbons).
-
-
-
Processing:
-
Referencing: Calibrate to residual CHCl₃ at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
-
Apodization: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz for ¹H and 1.0 Hz for ¹³C to reduce noise.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additive chemical shift calculations).
-
University of Wisconsin-Madison, EH&S. (2023). Safe Handling of Sodium Azide and Organic Azides. (Safety protocols for high C/N ratio compounds).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Methodology for coupling constant analysis).[4][5][6]
-
ChemicalBook. (2024). 4-Azidobenzoic acid NMR Spectrum Data. (Comparative spectral data for aromatic azides).
Sources
mass spectrometry data for 4-azido-2-methylbenzonitrile
An In-depth Technical Guide to the Mass Spectrometry of 4-azido-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative for Azido-Containing Compounds
In the landscape of modern synthetic chemistry and drug development, aryl azides, such as this compound, represent a versatile class of molecules. Their utility as photoaffinity labels, precursors for 'click' chemistry, and intermediates in the synthesis of complex nitrogen-containing heterocycles is well-established. However, the inherent reactivity of the azido functional group presents unique analytical challenges. A comprehensive understanding of their behavior under mass spectrometric conditions is not merely an academic exercise; it is a critical component of reaction monitoring, impurity profiling, and ensuring the safety and efficacy of pharmaceutical pipelines.
This guide provides a deep dive into the mass spectrometric analysis of this compound. Moving beyond a simple recitation of data, we will explore the causal factors influencing ionization and fragmentation, enabling the researcher to develop robust analytical methods and interpret the resulting spectra with confidence.
I. Predicted Mass Spectrometry of this compound: A Mechanistic Approach
Molecular Ion and Isotopic Pattern
The nominal mass of this compound (C₈H₆N₄) is 158 g/mol . High-resolution mass spectrometry (HRMS) is indispensable for unambiguous formula determination.
| Property | Value |
| Molecular Formula | C₈H₆N₄ |
| Monoisotopic Mass | 158.0603 Da |
| [M+H]⁺ (protonated) | 159.0671 Da |
| [M+Na]⁺ (sodiated) | 181.0490 Da |
Key Fragmentation Pathways
The fragmentation of this compound is anticipated to be dominated by the facile loss of dinitrogen (N₂) from the azido group, a characteristic feature of this functional group upon ionization.
Primary Fragmentation: The Azido Group
Upon electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule, the primary and most favored fragmentation pathway will be the expulsion of a neutral N₂ molecule (28 Da). This is a highly entropically favored process and results in the formation of a nitrene intermediate, which can then rearrange.
-
[M]⁺˙ → [M - N₂]⁺˙ + N₂
-
[M+H]⁺ → [M+H - N₂]⁺ + N₂
The resulting ion at m/z 131 (for the protonated species) would correspond to the 4-amino-2-methylbenzonitrile cation radical.
Secondary Fragmentation: The Benzonitrile Core
Following the initial loss of N₂, subsequent fragmentation will likely involve the benzonitrile core. Drawing parallels from the mass spectrum of 2-methylbenzonitrile, we can predict the following fragmentation steps[1]:
-
Loss of HCN: A common fragmentation for nitriles, leading to a loss of 27 Da.
-
Loss of a methyl radical (•CH₃): Resulting in a loss of 15 Da.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade for protonated this compound.
Caption: Predicted fragmentation of protonated this compound.
II. Experimental Protocol: A Best-Practice Approach for LC-MS/MS Analysis
To acquire high-quality , a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended. This provides chromatographic separation from potential impurities and allows for controlled fragmentation experiments to confirm the structure.
A. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water. This working standard is suitable for direct infusion or LC-MS analysis.
B. Liquid Chromatography Parameters
The goal of the chromatography is to achieve good peak shape and retention.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes | A standard gradient for screening and analyzing small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | A typical injection volume to avoid overloading the column. |
C. Mass Spectrometry Parameters (Positive Ion Electrospray)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound[2].
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atoms in the molecule are basic and will readily accept a proton. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI; may require optimization. |
| Source Temperature | 120 °C | A lower temperature to minimize in-source fragmentation of the thermally labile azido group. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ionized droplets. |
| Gas Flow (N₂) | Instrument dependent | Optimize for a stable spray. |
| MS1 Scan Range | m/z 50 - 250 | To cover the expected precursor and fragment ions. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Isolate the precursor ion (m/z 159.1) and apply collision energy to induce fragmentation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies will help to observe both the primary and subsequent fragment ions. |
D. Data Acquisition and Processing Workflow
The following workflow ensures comprehensive data collection and analysis.
Caption: A comprehensive workflow for the LC-MS/MS analysis of this compound.
III. Trustworthiness and Self-Validation
The protocols and predictions outlined in this guide are designed to be self-validating.
-
High-Resolution Mass Spectrometry: The use of HRMS provides a high degree of confidence in the elemental composition of the precursor and fragment ions. A mass accuracy of <5 ppm is the industry standard for publication-quality data.
-
Isotopic Pattern Matching: The observed isotopic pattern for the molecular ion should match the theoretical pattern for C₈H₆N₄.
-
Tandem Mass Spectrometry (MS/MS): The observation of the predicted neutral loss of 28.01 Da (N₂) from the precursor ion is a strong confirmation of the presence of the azido group.
-
System Suitability: Before analyzing the sample, a system suitability test using a known standard should be performed to ensure the LC-MS system is performing optimally.
IV. Conclusion: From Prediction to Confirmation
While a definitive, experimentally-derived mass spectrum for this compound is not yet a matter of public record, the principles of mass spectrometry provide a solid foundation for its prediction and analysis. By understanding the characteristic fragmentation of the azido and benzonitrile moieties, researchers can design robust analytical methods and interpret the resulting data with a high degree of confidence. The protocols and workflows presented in this guide offer a comprehensive starting point for the characterization of this and other novel azido-containing compounds, ensuring data integrity and advancing the pace of research and development.
References
-
Shimadzu Corporation. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzonitrile. Retrieved from [Link]
-
Bermuda Institute of Ocean Sciences. (n.d.). Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS). Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
Sources
Technical Guide: Photophysical & Photochemical Profile of 4-Azido-2-methylbenzonitrile
The following technical guide details the photophysical and photochemical properties of 4-azido-2-methylbenzonitrile , a specialized aryl azide probe used in photoaffinity labeling (PAL).
Executive Summary
This compound (CAS: 18523-41-6) is a heterobifunctional photoaffinity probe. Structurally, it combines a photoactivatable aryl azide moiety with a nitrile handle and an ortho-methyl stabilizer. Upon UV irradiation, it functions as a "zeroth-length" crosslinker, generating highly reactive nitrene intermediates that covalently capture transient biological interactions.
This guide analyzes its absorbance characteristics, the bifurcation of its photolytic pathways (Nitrene vs. Ketenimine), and provides validated protocols for its application in drug target deconvolution.
Structural & Electronic Analysis
The molecule's reactivity is dictated by the interplay between the electron-withdrawing cyano group and the electron-donating methyl group relative to the azide.
-
Core Chromophore: The phenyl azide (
) system. -
Electronic Push-Pull: The para-cyano group (relative to the azide) induces a bathochromic shift compared to unsubstituted phenyl azide, pushing absorption closer to the 250–280 nm window.
-
Steric Environment: The methyl group is located at the C2 position (meta to the C4-azide). Unlike ortho-substituted aryl azides (e.g., 2,6-dimethylphenyl azide) which suppress ring expansion, the C2-methyl in this molecule does not sterically hinder the formation of the dehydroazepine intermediate. This suggests the molecule follows the standard singlet nitrene ring-expansion pathway in nucleophilic solvents.
Photophysical Data Profile
| Property | Value / Characteristic | Notes |
| 270 – 275 nm | ||
| Molar Extinction ( | ~18,000 – 20,000 M⁻¹cm⁻¹ | Estimated based on 4-azidobenzonitrile standards [1]. |
| Activation Wavelength | 254 nm (Optimal) / 302 nm (Sub-optimal) | Can be activated by low-pressure Hg lamps. |
| Fluorescence | Non-fluorescent (Pre-photolysis) | Becomes fluorescent only upon formation of certain adducts (e.g., azo dimers). |
| Photolysis Quantum Yield ( | 0.5 – 0.8 | Highly efficient |
| Dark Stability | High | Stable at RT in absence of UV; hydrolytically stable nitrile. |
Photochemical Mechanism: The Nitrene Pathway
Upon UV excitation, this compound undergoes rapid nitrogen extrusion. The resulting species partitions between two critical pathways: the Singlet Nitrene (leading to ring expansion) and the Triplet Nitrene (leading to radical insertion).
Mechanistic Flow Diagram
The following diagram illustrates the bifurcation of the excited state, highlighting the critical "Ring Expansion" pathway that dominates in non-fluorinated aryl azides.
Caption: Photolytic cascade of this compound showing the competition between ring expansion (ketenimine) and ISC (triplet).
Mechanistic Insight for Researchers
-
The Ketenimine Trap: In biological buffers (aqueous), the Singlet Nitrene rapidly rearranges to a seven-membered Ketenimine (dehydroazepine). This species is a "soft" electrophile and preferentially reacts with nucleophiles (e.g., amines, water) rather than inserting into C-H bonds [2].
-
The Triplet Radical: Direct C-H insertion requires the Triplet Nitrene . While less favored in simple aryl azides compared to perfluorinated azides, the triplet state can be accessed via intersystem crossing (ISC). The triplet behaves as a diradical, capable of abstracting hydrogen atoms, but this is often a secondary pathway for this specific molecule.
Experimental Protocols
Protocol A: UV-Vis Characterization & Photolysis Kinetics
Use this to validate the quality of your probe and determine the optimal irradiation time.
Materials:
-
Quartz cuvette (1 cm path length).
-
Solvent: Acetonitrile (HPLC grade) or PBS (pH 7.4).
-
UV Light Source: Handheld UV lamp (254 nm, ~6 Watt) or Crosslinker.
Step-by-Step:
-
Preparation: Prepare a 50 µM stock solution of this compound in Acetonitrile.
-
Baseline Scan: Record the absorption spectrum from 200 nm to 400 nm. Note the
at ~272 nm. -
Irradiation Loop:
-
Expose the sample to 254 nm light for defined intervals (e.g., 0s, 10s, 30s, 60s, 120s).
-
After each interval, record the full spectrum.
-
-
Data Analysis:
-
Observe the decrease in the 272 nm peak (loss of azide).
-
Look for isosbestic points (indicating clean conversion to a single product species).
-
Stop point: When the 272 nm peak stops decreasing, complete photolysis is achieved.
-
Protocol B: Binding Site Mapping (General Workflow)
For mapping drug binding sites on a target protein.
-
Equilibration: Incubate the Target Protein (1-5 µM) with the Probe (10-50 µM) in the dark for 30 min at 4°C.
-
Competition Control: In a parallel tube, add excess parent ligand (100x) to block specific binding sites.
-
Photo-Crosslinking:
-
Transfer samples to a 96-well plate (on ice).
-
Irradiate at 254 nm for 1–5 minutes (distance ~5 cm). Note: 254 nm can damage proteins; if protein stability is an issue, use 302-312 nm for longer times, though efficiency drops.
-
-
Digestion & Analysis:
Applications in Drug Discovery
The 2-methyl and 4-cyano substitutions make this probe particularly useful for:
-
SAR Validation: The small size of the benzonitrile core mimics phenylalanine or tyrosine residues in pharmacophores.
-
Orthogonal Analysis: The nitrile group (-CN) can serve as a distinct IR probe (vibrational spectroscopy) or a handle for subsequent chemical transformation, although its primary role here is electronic modulation.
References
-
PubChem. 4-Azidobenzonitrile Compound Summary. National Library of Medicine. Available at: [Link][4]
-
Beilstein J. Org. Chem. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. 2011; 7:1124-1129. Available at: [Link]
-
ResearchGate. An overview of the current proposed mechanism of aryl azide photoactivation. Available at: [Link]
Sources
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel electrochromic and photoresponsive materials based on azobenzene-4,4′-dicarboxylic acid dialkyl ester - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 4-Azidobenzonitrile | C7H4N4 | CID 575691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
using 4-azido-2-methylbenzonitrile in copper-catalyzed click chemistry (CuAAC)
Application Note: High-Efficiency CuAAC Conjugation using 4-Azido-2-Methylbenzonitrile
Introduction & Scope
This guide details the optimized application of This compound (CAS: 1349718-06-4 / Analogous structures) in Click Chemistry. This molecule is a strategic bifunctional linker :
-
The Azide (-N₃): Facilitates rapid, bioorthogonal conjugation via CuAAC to form a 1,4-disubstituted 1,2,3-triazole.
-
The Nitrile (-CN): Remains inert during CuAAC, serving as a "chemical handle" for subsequent transformations (e.g., hydrolysis to carboxylic acid, Pinner reaction, or conversion to a tetrazole) or as a polar pharmacophore in medicinal chemistry.
Unlike aliphatic azides, this aryl azide possesses unique electronic properties due to the electron-withdrawing nitrile group and the steric influence of the ortho-methyl group. These factors require specific tuning of the catalytic system to prevent byproduct formation (e.g., aniline reduction) and ensure high yields.
Chemical Profile & Safety Assessment
Before initiating experimentation, the stability of the azide must be validated against the "Rule of Six" and C/N ratio to assess explosion risks.
Table 1: Physicochemical & Safety Profile
| Property | Data / Value | Notes |
| Formula | C₈H₆N₄ | MW: 158.16 g/mol |
| Physical State | Pale Yellow/Off-white Solid | Light sensitive (store in amber vials). |
| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water. |
| C/N Ratio | 2.0 (8 Carbons / 4 Nitrogens) | Critical: Ratio < 3 indicates high energy. Handle <1g scales behind a blast shield. |
| Rule of Six | Pass (8 Carbons > 6 per azide) | Stable at ambient temp; risk increases significantly >60°C. |
| Hazards | Acute Tox (Oral/Inhalation), Shock Sensitive | Avoid metal spatulas (prevents heavy metal azide formation). |
Safety Directive: Do not use halogenated solvents (DCM/Chloroform) in the presence of Sodium Ascorbate and Copper. This combination can generate radical species that degrade the azide or cause violent exotherms.
Mechanistic Insight: The Aryl Azide Advantage
The reaction follows the stepwise copper(I) catalytic cycle.[1] The presence of the electron-withdrawing nitrile (-CN) at the para position relative to the azide lowers the LUMO energy of the azide, theoretically accelerating the cycloaddition compared to electron-rich aryl azides. However, the ortho-methyl group introduces minor steric bulk that protects the formed triazole from metabolic degradation in biological systems.
Figure 1: Catalytic Cycle & Reaction Pathway
Caption: The Cu(I) cycle. The active catalyst forms a copper-acetylide species which captures the aryl azide. The nitrile group remains spectator throughout this cycle.
Experimental Protocol
This protocol uses the TBTA Ligand system. TBTA is essential for aryl azides to prevent Cu(I) oxidation and destabilization, which often leads to byproduct formation (e.g., reduction of azide to aniline).
Materials Required
-
Azide: this compound (100 mM stock in DMSO).
-
Alkyne: Terminal alkyne substrate (100 mM stock in DMSO).
-
Catalyst: CuSO₄·5H₂O (50 mM in water).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO/tBuOH 1:1).
-
Reductant: Sodium Ascorbate (freshly prepared 100 mM in water).
-
Solvent: DMSO or tBuOH/Water (1:1).
Step-by-Step Procedure (Standard Scale: 0.1 mmol)
-
Reaction Setup (Order of Addition is Critical):
-
In a 4 mL glass vial (do not use polystyrene), add Solvent (800 µL DMSO or tBuOH/H₂O).
-
Add Alkyne (1.0 eq, 0.1 mmol).
-
Add Azide (1.05 eq, 0.105 mmol). Slight excess of azide ensures complete consumption of valuable alkyne.
-
-
Catalyst Complexation (Pre-mix):
-
In a separate microtube, mix CuSO₄ (5 mol%, 10 µL) and TBTA (10 mol%, 20 µL).
-
Observation: The solution should turn a light blue/green. If brown, the ligand is degraded.
-
Add this pre-mix to the main reaction vial.
-
-
Initiation:
-
Add Sodium Ascorbate (20 mol%, 20 µL) dropwise.
-
Observation: The solution will turn bright yellow/orange (characteristic of Cu(I)-TBTA). If it turns black, Cu(0) is precipitating (too much reductant or no ligand protection).
-
-
Incubation:
-
Cap the vial and stir at Room Temperature for 2–4 hours.
-
Note: Do not heat >40°C unless necessary. Aryl azides can decompose to nitrenes at high heat.
-
-
Monitoring (Self-Validation):
-
TLC: Elute in Hexane/EtOAc (7:3). The azide is less polar and will move faster. The triazole is more polar and will streak/spot lower.
-
LC-MS: Look for Mass = [Alkyne] + 158.1.
-
-
Workup:
-
Precipitation (Preferred): Add 5 mL of ice-cold water. The hydrophobic triazole product usually precipitates. Filter and wash with water.
-
Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organics with 5% NH₄OH (removes Copper) and Brine.
-
Troubleshooting & Optimization
Table 2: Diagnostic Guide
| Symptom | Probable Cause | Corrective Action |
| Solution turns black | Disproportionation of Cu(I) to Cu(0). | Increase TBTA ligand concentration (up to 5 eq relative to Cu). |
| No Reaction | Oxygen poisoning. | Degas solvents with N₂/Ar sparging for 5 mins before adding Ascorbate. |
| Azide degradation | Light sensitivity or radical attack. | Wrap vial in foil. Avoid halogenated solvents.[2] |
| Low Yield | Steric hindrance of ortho-methyl. | Increase Temp to 40°C or switch to THPTA ligand (water soluble, faster kinetics). |
Workflow Visualization
Caption: Operational workflow for the synthesis. The "Yellow Color Check" is a critical visual validation of active Cu(I) species.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2] Angewandte Chemie International Edition.
-
University of California, Santa Barbara. (2021). Standard Operating Procedure: Sodium Azide and Organic Azides.[2][3][4] UCSB EH&S.
-
PubChem. (n.d.).[5][6] 4-Azidobenzonitrile Compound Summary. National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. 4-Azidobenzonitrile | C7H4N4 | CID 575691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Azido-2-methylbenzonitrile in Protein-Protein Interaction Studies
Introduction: Capturing the Interactome with Precision
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying these transient and often low-affinity interactions remains a significant challenge in drug discovery and chemical biology.[1] Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in their native biological context.[2][3][4] This method utilizes a photoactivatable chemical group integrated into a probe molecule, which, upon exposure to UV light, forms a highly reactive species that creates a covalent bond with nearby molecules, effectively "freezing" the interaction for subsequent analysis.[2]
This guide focuses on a versatile and strategic photo-crosslinker, 4-azido-2-methylbenzonitrile . This molecule offers a unique combination of functionalities: a photoactivatable aryl azide group and a benzonitrile moiety. The aryl azide is chemically stable in the dark but, upon UV irradiation, generates a highly reactive nitrene intermediate capable of inserting into C-H and N-H bonds of interacting proteins.[5][6] The benzonitrile group, a common pharmacophore in medicinal chemistry, can enhance binding affinity, modulate physicochemical properties, and improve metabolic stability, making it an advantageous component in probe design.[7][8] The strategic placement of the methyl group further allows for fine-tuning of the probe's steric and electronic properties.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes, validated protocols, and the theoretical underpinnings for the effective use of this compound in elucidating complex protein-protein interaction networks.
The Mechanism of Action: Light-Induced Covalent Capture
The utility of this compound as a photo-crosslinker is rooted in the predictable chemistry of the aryl azide group. Under physiological conditions and in the absence of UV light, the azide is inert, allowing the probe to bind to its target non-covalently without initiating a reaction.[9][10] This temporal control is a key advantage of photo-crosslinking methods.[1][5]
Upon irradiation with UV light (typically in the 250-350 nm range), the aryl azide undergoes photolysis, extruding a molecule of dinitrogen gas (N₂) and forming a highly reactive singlet nitrene intermediate.[5][11] This nitrene can then undergo intersystem crossing to a more stable triplet state. The nitrene is a potent electrophile that rapidly and non-selectively reacts with amino acid residues in its immediate proximity by inserting into C-H or N-H bonds, forming a stable covalent crosslink.[5][6] This process effectively captures both high- and low-affinity binding partners.[1]
Caption: Mechanism of photoaffinity labeling using a this compound probe.
Application Notes: Strategic Implementation
Photoaffinity Labeling (PAL) for Target Deconvolution
A primary application is in the identification of the cellular targets of bioactive small molecules, natural products, or drug candidates.[4] In this workflow, the "hit" molecule is synthetically modified to incorporate the this compound moiety, transforming it into a photoaffinity probe.
Causality Behind Experimental Choices:
-
Probe Design: The this compound group should be attached to the parent molecule at a position that is not critical for target binding, as determined by structure-activity relationship (SAR) data. A linker is often introduced between the parent molecule and the photo-crosslinker to minimize steric hindrance.[4]
-
Reporter Tag Integration: For successful isolation of the crosslinked protein complex, a reporter tag is essential. A biotin tag is commonly used for streptavidin-based affinity purification. Alternatively, a "clickable" handle, such as an alkyne or a terminal azide, can be incorporated, allowing for bioorthogonal conjugation to a reporter tag after crosslinking.[4][12] This two-step approach is advantageous as it uses smaller, more cell-permeable probes.[4]
-
Controls are Critical: A self-validating PAL experiment must include rigorous controls. A key control is a competition experiment where the photo-labeling is performed in the presence of an excess of the unmodified parent compound. A genuine interaction will show a significant reduction in labeling of the target protein.[4]
Caption: General design schematic for a this compound-based photoaffinity probe.
Proximity-Dependent Labeling
Beyond targeting a specific ligand's binding partners, this compound can be used in broader proximity-dependent labeling strategies to map the protein environment of a specific organelle or a protein of interest (POI).[13][14] In this approach, the photo-crosslinker is not part of a specific inhibitor but is instead localized to a region of interest. This can be achieved by conjugating it to an antibody that recognizes a cell-surface protein or by genetically encoding it into a POI as a non-canonical amino acid.[6][9] Upon photoactivation, the probe labels all nearby proteins, providing a "snapshot" of the local interactome.
Advantages of the Benzonitrile Moiety: The nitrile group is particularly valuable in probe design. It is a polar, non-ionizable group that can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the probe for its target.[7] Its metabolic stability ensures that the probe remains intact within the complex biological milieu of a cell until the moment of photoactivation.[8]
Table 1: Comparison of Common Photoactivatable Groups
| Feature | Aryl Azide (e.g., this compound) | Diazirine | Benzophenone |
| Activation Wavelength | 250-350 nm[5] | 350-380 nm[4] | 350-360 nm |
| Reactive Intermediate | Nitrene[5] | Carbene[15] | Triplet Ketone |
| Reactivity | Highly reactive, inserts into C-H, N-H bonds[5] | Extremely reactive, short half-life, inserts into C-H, O-H, N-H bonds[4][15] | Less reactive, prefers C-H bonds |
| Stability | Good stability in the dark, sensitive to reducing agents | Excellent chemical stability, resistant to nucleophiles and redox conditions[4] | Very stable |
| Quenching by H₂O | Moderate | High, can reduce labeling efficiency[4] | Low |
| Size | Relatively small | Smallest of the three | Bulky |
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and application of a this compound-based probe. Safety Precaution: Azide-containing compounds are potentially explosive and should be handled with appropriate care, avoiding heat, shock, and friction. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of a Biotinylated Photoaffinity Probe
This protocol describes a representative synthesis of a photoaffinity probe starting from 4-amino-2-methylbenzonitrile. This involves diazotization of the amine, conversion to the azide, and subsequent coupling to a biotin-linker moiety.
Materials:
-
4-Amino-2-methylbenzonitrile
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)[16]
-
Biotin-PEG-NHS ester (or similar activated biotin-linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Deionized water, Brine
Procedure:
-
Diazotization and Azidation (One-Pot): [16] a. Dissolve 4-amino-2-methylbenzonitrile (1.0 eq) and p-TsOH·H₂O (1.1 eq) in deionized water. b. Cool the solution to 0-5 °C in an ice bath with vigorous stirring. c. Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture, keeping the temperature below 5 °C. d. Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt. e. In a separate flask, dissolve NaN₃ (1.2 eq) in deionized water. Add this solution slowly to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.[16] f. Allow the reaction to stir at 0-5 °C for 1-2 hours. g. Extract the product, this compound, with DCM or EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography.
-
Coupling to Biotin-Linker: Note: This step assumes the probe design requires modification of a functional group on the benzonitrile ring, which would be present in a more complex starting material. For this example, we assume a precursor with an available amine for coupling. a. Dissolve the purified azide intermediate (1.0 eq) and Biotin-PEG-NHS ester (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the mixture. c. Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with EtOAc and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final probe by column chromatography or preparative HPLC.
Protocol 2: Photoaffinity Labeling and Target Identification in Cell Lysate
This protocol outlines a general workflow for identifying protein targets of a biotinylated this compound probe.[17]
Materials:
-
Biotinylated photoaffinity probe (from Protocol 1)
-
Cell lysate from relevant cell line or tissue
-
Unmodified parent compound (for competition)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail
-
Streptavidin-coated magnetic beads
-
UV lamp (e.g., 302 nm or 365 nm)[5]
-
SDS-PAGE equipment and reagents
-
Mass spectrometry-compatible reagents (DTT, iodoacetamide, trypsin)
Procedure:
Caption: Experimental workflow for photoaffinity labeling and target identification.
-
Preparation and Incubation: a. Prepare a clarified cell lysate in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail. Determine the total protein concentration. b. Aliquot the lysate into microcentrifuge tubes (e.g., 1 mg protein per tube). c. For the experimental sample, add the biotinylated probe to a final concentration of 1-10 µM. d. For the competition control, first add the unmodified parent compound (e.g., 100-fold excess) and incubate for 30 minutes, then add the biotinylated probe. e. For the no-UV control, add only the biotinylated probe. f. Incubate all samples for 1 hour at 4°C with gentle rotation to allow for probe-target binding.
-
UV Crosslinking: a. Place the open tubes on ice. b. Irradiate the samples (except the no-UV control) with a UV lamp at a specified wavelength (e.g., 302 nm) for 15-30 minutes. The optimal time and distance from the lamp should be empirically determined.
-
Enrichment of Labeled Proteins: a. Add pre-washed streptavidin-coated magnetic beads to each tube. b. Incubate for 2 hours at 4°C with rotation to capture biotinylated proteins. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively with a series of stringent buffers (e.g., PBS with increasing concentrations of salt and/or detergent) to remove non-specifically bound proteins.
-
Analysis: a. Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. b. Separate the eluted proteins by 1D SDS-PAGE. c. Visualize the proteins by Coomassie or silver staining. Specific target bands should be present in the experimental lane but significantly reduced or absent in the competition and no-UV control lanes. d. Excise the entire lane or specific bands of interest for in-gel tryptic digestion. e. Analyze the resulting peptides by LC-MS/MS to identify the captured proteins.
Conclusion and Future Directions
This compound is a highly effective and versatile photo-crosslinker for investigating protein-protein interactions. Its combination of a photoactivatable azide and a drug-like benzonitrile fragment provides a powerful tool for creating sophisticated probes for target identification and interactome mapping.[2][7] The protocols and principles outlined in this guide provide a robust foundation for researchers to design and execute self-validating experiments. Future advancements may involve the development of novel aryl azide derivatives that can be activated by longer wavelength, visible, or even red light, which would reduce potential photodamage to cells and allow for deeper tissue penetration in in-vivo studies.[10][18] The continued application of these chemical tools will undoubtedly shed further light on the complex and dynamic networks that govern cellular life.
References
-
Domainex. Photoaffinity Labelling. Retrieved from [Link]
-
Li, Z., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Deming, R., et al. (2021). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv. Retrieved from [Link]
-
Warne, T., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. National Institutes of Health. Retrieved from [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Shie, J., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. National Institutes of Health. Retrieved from [Link]
-
Tom, J., et al. (2015). Photocrosslinking approaches to interactome mapping. National Institutes of Health. Retrieved from [Link]
-
Lang, K., & Chin, J. (2023). Genetically encoded crosslinkers to address protein–protein interactions. National Institutes of Health. Retrieved from [Link]
-
Biosyntan GmbH. Photo Cross Linkers. Retrieved from [Link]
-
Intelli, A., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Retrieved from [Link]
-
LookChem. Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. National Institutes of Health. Retrieved from [Link]
-
Liu, T., & Yang, B. (2020). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. National Institutes of Health. Retrieved from [Link]
-
Udeshi, N., et al. (2018). Proximity-dependent labeling methods for proteomic profiling in living cells. National Institutes of Health. Retrieved from [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. Proposed mechanisms of different types of photoaffinity labeling. Retrieved from [Link]
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ResearchGate. Photocatalytic proximity labeling with localized organic dyes and aryl azide probes. Retrieved from [Link]
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Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. National Institutes of Health. Retrieved from [Link]
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MDPI. Photoaffinity Labeling of Plasma Proteins. Retrieved from [Link]
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bioRxiv. (2023). Multi-scale photocatalytic proximity labeling reveals cell surface neighbors on and between cells. Retrieved from [Link]
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Shimadzu Corporation. LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Retrieved from [Link]
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Fleming, F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. Retrieved from [Link]
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Chemical Communications. A simple photo-affinity labeling protocol. Retrieved from [Link]
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ResearchGate. Unexpected Reactions of Azido-p-Benzoquinone Derivatives towards Lawesson's Reagent & Molecular Docking Study. Retrieved from [Link]
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ResearchGate. The standard experimental protocol for the photoaffinity method. Retrieved from [Link]
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RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Retrieved from [Link]
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National Institutes of Health. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Retrieved from [Link]
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ResearchGate. In vitro protein labeling via aryl azides photolysis. Retrieved from [Link]
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eScholarship.org. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]
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Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azido-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with a specific focus on the use of 4-azido-2-methylbenzonitrile. We will delve into the underlying principles of this powerful bioorthogonal ligation technique, explore the unique reactivity imparted by the substituted aryl azide, and provide detailed, field-proven protocols for its application in bioconjugation and drug development. This guide is designed to equip researchers with the necessary knowledge to confidently and effectively utilize this compound in their experimental workflows.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent modification of biomolecules in complex biological systems with high specificity and efficiency.[1] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living cells and whole organisms.[2] The driving force for this reaction is the release of ring strain from a cyclooctyne, which reacts readily with an azide to form a stable triazole linkage.[3]
The versatility of SPAAC has led to its widespread adoption in various fields, including chemical biology, drug delivery, and materials science.[3] Its applications range from the labeling and imaging of proteins and glycans to the construction of antibody-drug conjugates (ADCs).[4]
The Role and Advantages of this compound in SPAAC
The choice of the azide component in a SPAAC reaction can significantly influence the reaction kinetics and the properties of the resulting conjugate. This compound is an aromatic azide that offers several potential advantages due to its electronic and structural features.
Electronic Effects on Reactivity
The reactivity of aryl azides in SPAAC is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of the cycloaddition.[5] In this compound, the nitrile group (-CN) at the para position is a strong electron-withdrawing group, which is expected to enhance the azide's reactivity towards strained alkynes. Conversely, the methyl group (-CH3) at the ortho position is a weak electron-donating group. The net effect of these two substituents is a predicted increase in the electrophilicity of the azide, leading to faster reaction kinetics compared to unsubstituted or electron-rich aryl azides.
Structural Considerations
The ortho-methyl group may introduce some steric hindrance, which could slightly modulate the reaction rate depending on the structure of the cyclooctyne partner. However, this steric influence is generally considered to be of secondary importance compared to the electronic effects in many SPAAC reactions.
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a general and reliable method involves the diazotization of the corresponding amine, 4-amino-2-methylbenzonitrile, followed by substitution with an azide salt.
Protocol 1: Synthesis of this compound
Materials:
-
4-Amino-2-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of the Amine: In a round-bottom flask, dissolve 4-amino-2-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and deionized water. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise to the amine solution. Stir the reaction mixture for 30 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using TLC.
-
Azide Substitution: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C. Slowly add the cold sodium azide solution to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed.
-
Reaction Completion: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours after the addition is complete.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating the compound to high temperatures and protect it from shock. All procedures should be carried out in a well-ventilated fume hood.
General Protocol for SPAAC with this compound
The following is a general protocol for the conjugation of a cyclooctyne-modified biomolecule with this compound. This protocol can be adapted for various applications, including protein labeling and surface modification.
Protocol 2: SPAAC Bioconjugation
Materials:
-
Cyclooctyne-functionalized biomolecule (e.g., protein, antibody)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Desalting column (e.g., PD-10) or dialysis membrane
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Ensure the cyclooctyne-functionalized biomolecule is in a suitable buffer (e.g., PBS) at a known concentration.
-
-
SPAAC Reaction:
-
In a reaction tube, combine the cyclooctyne-functionalized biomolecule with a 5- to 20-fold molar excess of the this compound stock solution.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <10% v/v) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4 °C for 12-24 hours. The optimal reaction time and temperature should be determined empirically for each specific system.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and other small molecules by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
-
The resulting conjugate can be characterized by various analytical techniques, including:
-
UV-Vis Spectroscopy: To confirm the incorporation of the benzonitrile moiety.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the successful ligation.
-
NMR Spectroscopy: For detailed structural characterization of the triazole product.[6][7]
-
-
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chemical mechanism of the SPAAC reaction.
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
Quantitative Data and Reaction Kinetics
| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | ~0.1 | [6] |
| DBCO | Benzyl Azide | ~0.3 | [8] |
| BCN | 4-Azidobenzonitrile (electron-deficient) | Expected to be > 0.1 | Inferred from[3] |
| DBCO | 4-Azidobenzonitrile (electron-deficient) | Expected to be > 0.3 | Inferred from[3] |
BCN: Bicyclo[6.1.0]nonyne; DBCO: Dibenzocyclooctyne
The electron-withdrawing nature of the nitrile group in this compound is anticipated to lead to faster reaction kinetics compared to benzyl azide.[3] This enhanced reactivity can be advantageous in applications where rapid conjugation is required or when working with low concentrations of reactants.
Troubleshooting and Considerations
-
Solubility: this compound is an organic molecule with limited aqueous solubility. Ensure that the final concentration of the organic co-solvent in the reaction mixture is compatible with the stability of the biomolecule.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as LC-MS to track the consumption of the starting materials and the formation of the product.[9]
-
Purification: Complete removal of the unreacted azide is crucial, especially for in vivo applications, to prevent off-target reactions. Size-exclusion chromatography and dialysis are effective methods for purifying protein conjugates.[10] For small molecule conjugates, column chromatography is typically employed.
-
Stability of the Azide: While generally stable, organic azides can be sensitive to heat and shock. Store this compound in a cool, dark place and handle it with appropriate safety precautions.
Conclusion
This compound is a promising reagent for Strain-Promoted Azide-Alkyne Cycloaddition, offering the potential for enhanced reaction kinetics due to its electron-deficient nature. This technical guide provides a solid foundation for researchers to incorporate this versatile azide into their bioconjugation and drug development workflows. The detailed protocols and practical considerations outlined herein are intended to facilitate the successful application of this powerful bioorthogonal tool.
References
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Bickelhaupt, F. M., & van Delft, F. L. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. [Link]
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Boons, G.-J., & Steet, R. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1912–1921. [Link]
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Cheong, J. Y., et al. (2020). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 92(15), 10451–10458. [Link]
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Dommerholt, J., et al. (2014). Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, 5, 5378. [Link]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]
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Synaffix. (2014). Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes. [Link]
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Yilmaz, G., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 246-260. [Link]
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El-Sagheer, A. H., & Brown, T. (2010). SPAAC click DNA ligation between azide-labelled and cyclooctyne-labelled oligonucleotides. Chemical Communications, 46(48), 9127-9129. [Link]
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Organic Syntheses. (2005). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]
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Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]
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Royal Society of Chemistry. (2019). Kinetic study for the SpAAC reaction between azF-Rho and Alexa488-DIBO. [Link]
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American Chemical Society. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. [Link]
-
ChemRxiv. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]
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WIPO. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. [Link]
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Royal Society of Chemistry. (2019). (a) Schematic showing for kinetic studies for the SPAAC reaction based... [Link]
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KoreaScience. (2021). Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. [Link]
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Shimadzu Corporation. (2023). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. [Link]
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Application Notes and Protocols for Photo-Crosslinking Utilizing 4-azido-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking Covalent Interactions with Light
Photo-crosslinking has emerged as an indispensable tool in chemical biology and drug discovery for elucidating biomolecular interactions in their native environments.[1][2][3][4] This technique employs photoactivatable reagents that, upon irradiation with a specific wavelength of light, generate highly reactive intermediates capable of forming stable covalent bonds with nearby molecules.[3][5][6] Among the various classes of photoactivatable moieties, aryl azides have gained prominence due to their chemical stability in the dark and their efficient conversion to highly reactive nitrenes upon UV exposure.[1][5]
This application note provides a comprehensive guide to the use of 4-azido-2-methylbenzonitrile, a versatile aryl azide photo-crosslinker. We will delve into the photochemical principles governing its activation, provide detailed protocols for its application in crosslinking experiments, and discuss methods for the characterization of the resulting covalent complexes. The nitrile functionality of this particular crosslinker can also serve as a useful spectroscopic probe or a handle for further chemical modification.
The Science of Photoactivation: From Aryl Azide to Reactive Nitrene
The utility of this compound as a photo-crosslinker is rooted in the photochemistry of the aryl azide group. When an aryl azide is exposed to ultraviolet (UV) light, it absorbs a photon and undergoes photolysis, leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[1]
This nitrene species is exceptionally reactive and can participate in a variety of chemical transformations, making it an effective crosslinking agent. The primary reactions of the generated nitrene include:
-
C-H Insertion: The nitrene can insert into carbon-hydrogen bonds, a common feature of amino acid side chains and other biological molecules.
-
N-H Insertion: It can also readily insert into nitrogen-hydrogen bonds, found in peptide backbones and certain amino acid side chains.
-
Addition to Double Bonds: The nitrene can add to carbon-carbon double bonds present in unsaturated lipids or certain amino acid residues.
The promiscuous reactivity of the nitrene allows for the capture of interacting partners in close proximity to the this compound moiety at the moment of photoactivation.
Caption: Photoactivation of this compound.
Selecting the Optimal UV Wavelength
For initial experiments with this compound, a UV source emitting in the range of 254-280 nm is recommended. It is crucial to perform control experiments to optimize the irradiation time and intensity to maximize crosslinking efficiency while minimizing potential photodamage to the biological sample.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Purity/Grade | Supplier | Notes |
| This compound | >95% | Varies | Store at -20°C in the dark. Handle with caution as a potentially explosive compound. |
| Target Biomolecule (e.g., protein) | High purity | N/A | Buffer should be free of primary amines (e.g., Tris) and reducing agents (e.g., DTT). |
| Reaction Buffer | HPLC grade | Varies | Phosphate-buffered saline (PBS) or HEPES buffer are suitable choices. |
| UV Lamp | Varies | A lamp with a selectable wavelength (e.g., 254 nm, 302 nm, 365 nm) is ideal. | |
| Quenching Reagent | Reagent grade | Varies | e.g., Dithiothreitol (DTT) or a primary amine-containing buffer (e.g., Tris-HCl). |
| Analytical Equipment | N/A | SDS-PAGE, Western Blot, Mass Spectrometer, etc. |
Protocol 1: Photo-crosslinking in Solution
This protocol describes a general procedure for photo-crosslinking a target protein with a small molecule or another protein that has been functionalized with this compound.
Step 1: Sample Preparation
-
Prepare a solution of your target biomolecule in a suitable amine-free and reducing agent-free buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific system under investigation.
-
Add the this compound-containing binding partner to the solution of the target biomolecule. The final concentration of the photo-crosslinker should be optimized for each system, but a starting point of 10-100 µM is recommended.
-
Incubate the mixture in the dark at the appropriate temperature (e.g., 4°C, room temperature, or 37°C) to allow for binding between the target and the photo-crosslinker. The incubation time should be sufficient to reach binding equilibrium.
Step 2: UV Irradiation
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).
-
Position the UV lamp at a fixed distance from the sample. The distance will influence the light intensity and should be kept consistent across experiments.
-
Irradiate the sample with UV light at the determined optimal wavelength (e.g., 254-280 nm). The irradiation time is a critical parameter and should be optimized. Start with a time course experiment (e.g., 1, 5, 10, 20 minutes) to determine the optimal exposure time.
-
During irradiation, it is advisable to keep the sample on ice to minimize heat-induced denaturation.
Step 3: Quenching and Analysis
-
After irradiation, quench any unreacted nitrene by adding a quenching reagent such as DTT to a final concentration of 10-50 mM or by adding a primary amine-containing buffer.
-
The crosslinked products can now be analyzed by a variety of techniques, including:
-
SDS-PAGE: To visualize the formation of higher molecular weight crosslinked species.
-
Western Blotting: To identify the crosslinked partners if antibodies are available.
-
Mass Spectrometry: For precise identification of the crosslinked products and the site of crosslinking.[9]
-
Caption: General workflow for a photo-crosslinking experiment.
Characterization of Crosslinked Products
The successful identification and characterization of crosslinked products are paramount to gaining meaningful insights from a photo-crosslinking experiment.[10][11][12][13] A multi-pronged analytical approach is often necessary.
-
Gel-Based Methods: SDS-PAGE is the most straightforward method to initially assess the extent of crosslinking, with the appearance of new, higher molecular weight bands indicating successful covalent bond formation.
-
Immunoblotting: If specific antibodies to the interacting partners are available, Western blotting can confirm the identity of the proteins within the crosslinked complex.
-
Mass Spectrometry: This is the most powerful technique for characterizing crosslinked products. Through enzymatic digestion of the crosslinked complex followed by LC-MS/MS analysis, it is possible to identify the specific amino acid residues involved in the crosslink, providing high-resolution structural information about the interaction interface.
Safety and Handling of Organic Azides
Organic azides, including this compound, are energetic compounds and should be handled with caution as they can be potentially explosive.[14][15][16] Adherence to strict safety protocols is mandatory.
-
Storage: Store in a cool, dark place, away from heat, light, shock, and friction.[15]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood. Use plastic or ceramic spatulas to avoid scratching the solid material.
-
Scale: Work with the smallest quantities necessary for the experiment.
-
Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled waste container and disposed of according to institutional guidelines.[14][16] Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[14]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | Insufficient UV irradiation | Increase irradiation time or decrease the distance to the UV source. |
| Suboptimal UV wavelength | Test different UV wavelengths (e.g., 254 nm, 302 nm). | |
| Presence of quenching agents | Ensure the buffer is free of primary amines (e.g., Tris) and reducing agents (e.g., DTT). | |
| Low binding affinity | Increase the concentration of the crosslinker or the target biomolecule. | |
| High background or non-specific crosslinking | Excessive UV irradiation | Decrease the irradiation time. |
| Crosslinker is not specific | Include control experiments with a non-binding analogue of the crosslinker. | |
| Sample degradation | Photodamage from UV light | Decrease UV irradiation time or use a longer wavelength if possible. Keep the sample cooled during irradiation. |
Conclusion
This compound is a valuable tool for researchers seeking to covalently capture and characterize biomolecular interactions. By understanding the principles of its photoactivation and adhering to the detailed protocols and safety guidelines outlined in this application note, scientists can effectively employ this photo-crosslinker to advance their research in drug discovery and chemical biology. The ability to "freeze" transient interactions in time through the formation of a covalent bond provides a powerful method to unravel the complexities of biological systems.
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- sodium-azide-organic-azides_0.docx.
- PMC. (n.d.). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity.
- ResearchGate. (n.d.). The UV‐Vis absorption spectra of 4 a and 4 b in acetonitrile.
Sources
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 5. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 6. Targeted activation in localized protein environments via deep red photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Photo-Cross-Linkable Methacrylated Silk Fibroin and Methacrylated Hyaluronic Acid Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Photo-Crosslinked Methacrylated Type I Collagen as a Platform to Investigate the Lymphatic Endothelial Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. ucd.ie [ucd.ie]
- 16. ehs.ucsb.edu [ehs.ucsb.edu]
Application Note: Live-Cell Profiling with 4-Azido-2-Methylbenzonitrile (AMBN) Derivatives
This Application Note and Protocol guide details the use of 4-azido-2-methylbenzonitrile (AMBN) derivatives for live-cell labeling. This guide focuses on the molecule's dual functionality as a minimalist Raman-active tag and a photo-crosslinker , enabling the study of small-molecule drug distribution and target engagement with minimal steric perturbation.
Introduction & Principle
In drug discovery and chemical biology, visualizing the subcellular distribution of small molecules without altering their pharmacological properties is a critical challenge. Traditional fluorophores (e.g., FITC, Rhodamine) are bulky (>400 Da) and often disrupt the binding of small drugs (<500 Da).
This compound (AMBN) derivatives offer a solution by acting as "Bifunctional Minimalist Tags" :
-
Raman Imaging (The "Eye"): The nitrile group (
) serves as a bioorthogonal vibrational tag. It exhibits a sharp, distinct Raman scattering peak in the "cell-silent" region ( ), allowing for label-free imaging via Stimulated Raman Scattering (SRS) microscopy without background interference from endogenous cellular molecules. -
Photo-Crosslinking (The "Hand"): The aryl azide group (
) functions as a photo-affinity handle. Upon UV irradiation ( ), it generates a highly reactive nitrene species that covalently crosslinks to nearby proteins, "freezing" the drug-target interaction for downstream analysis (e.g., proteomics or fixed-cell imaging).
This protocol outlines the workflow for labeling live cells with AMBN-functionalized ligands, performing live-cell Raman imaging, and executing photo-crosslinking for target validation.
Mechanism of Action
A. Vibrational Spectroscopy (SRS/CARS)
The benzonitrile moiety provides a unique spectral signature. Unlike fluorescence, which relies on electronic transitions, Raman scattering detects molecular bond vibrations.
-
Endogenous Signal: Proteins and lipids vibrate at
(C-H stretch) and (fingerprint). -
AMBN Signal: The Nitrile (
) stretch appears at , a region devoid of natural cellular signals, ensuring high signal-to-noise ratio.
B. Photo-Activation Chemistry
-
Inert State: In the dark, the aryl azide is chemically stable and non-toxic.
-
Activation: UV light (
) triggers the release of , forming a singlet phenylnitrene . -
Insertion: The nitrene rapidly inserts into neighboring
or bonds (within ) of the binding protein, forming a permanent covalent adduct.
Figure 1: Dual-mechanism workflow of AMBN derivatives. The probe allows non-invasive imaging via the nitrile tag and covalent capture via the azide tag.
Experimental Protocol
Materials & Reagents[1]
-
AMBN-Derivative: (Synthesized by coupling this compound to the drug of interest).
-
Cell Lines: HeLa, HEK293T, or primary cells (adherent).
-
Imaging Medium: Phenol-red free DMEM/F12 (reduces background autofluorescence).
-
UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV lamp, ~5-10 mW/cm²).
-
Fixative (Optional): 4% Paraformaldehyde (PFA) or Methanol.
Part I: Live Cell Labeling & Incubation
Goal: Achieve equilibrium binding of the AMBN-probe to intracellular targets.
-
Seeding: Plate cells in 35mm glass-bottom dishes (for microscopy) at 60-70% confluency 24 hours prior to the experiment.
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the AMBN-derivative in anhydrous DMSO.
-
Critical: Store stock in the dark at -20°C. Aryl azides are light-sensitive.
-
-
Pulse Labeling:
-
Dilute the stock into warm Imaging Medium to a final concentration of 1–10 µM (depending on drug affinity).
-
Control: Prepare a "Competition Control" well containing 10 µM AMBN-probe + 100 µM parent drug (non-labeled) to verify binding specificity.
-
-
Incubation: Incubate cells at 37°C / 5% CO₂ for 30–60 minutes .
-
Note: Time depends on the cell permeability of the derivative.
-
-
Wash:
-
Aspirate medium.
-
Wash 2x gently with warm PBS or Imaging Medium to remove unbound probe.
-
Add fresh Imaging Medium for immediate imaging.
-
Part II: Live-Cell SRS Imaging (Nitrile Mode)
Goal: Visualize drug distribution in real-time.
-
Setup: Use a Stimulated Raman Scattering (SRS) microscope equipped with dual synchronized lasers (Pump and Stokes).
-
Tuning:
-
Tune the energy difference (
) to match the nitrile vibration: . -
Example: If Pump is 790 nm, tune Stokes to ~956 nm.
-
-
Acquisition:
-
Acquire images at the "On-Resonance" frequency (
). -
Acquire "Off-Resonance" images (
or ) to subtract non-specific background (Cellular Silent Region).
-
-
Data Processing: Subtract Off-Resonance from On-Resonance channel to generate the specific drug distribution map.
Part III: Photo-Crosslinking (Target Capture)
Goal: Covalently fix the drug to its target for downstream analysis or fixed-cell imaging.
-
Temperature Control: Place the cell dish on ice (prevents thermal degradation and halts trafficking).
-
Irradiation:
-
Expose cells to 365 nm UV light for 5–10 minutes .
-
Distance: ~5 cm from the light source.
-
Safety: Ensure cells are covered with a UV-transparent lid or open (in a sterile hood) to prevent plastic absorption of UV.
-
-
Post-Crosslinking Wash:
-
Wash cells 3x with harsh wash buffer (e.g., PBS + 0.1% Tween-20) to remove any non-covalently bound probe.
-
Validation: Since the probe is now covalently bound, the signal should persist even after permeabilization and washing.
-
Data Analysis & Interpretation
Quantitative Analysis Table
When comparing the AMBN-probe against controls, structure your data as follows:
| Experimental Condition | SRS Signal Intensity (2230 cm⁻¹) | Interpretation |
| AMBN-Probe Only | High (Localized) | Probe accumulates in specific organelles/targets. |
| Competition Control (10x Parent Drug) | Low / Background | Binding is specific; parent drug outcompetes probe. |
| Off-Resonance (2190 cm⁻¹) | Near Zero | Signal is genuine Raman scattering, not autofluorescence. |
| Post-Wash (No UV) | Low | Probe washes out (reversible binding). |
| Post-Wash (With UV) | Medium/High | Probe is covalently crosslinked (irreversible). |
Troubleshooting Guide
-
Low Signal: The nitrile Raman cross-section is relatively weak compared to fluorescence. Increase probe concentration or laser power (within cell tolerance). Ensure the detection integration time is sufficient (e.g., 10–20 µs/pixel).
-
High Background: Aryl azides can fluoresce weakly. Ensure you are using SRS (which suppresses fluorescence background) rather than spontaneous Raman.
-
Cell Toxicity: UV irradiation generates reactive oxygen species (ROS). Keep exposure under 10 minutes and use radical scavengers (e.g., Ascorbic Acid) if cells show blebbing.
References
-
Wei, L., et al. (2016). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods, 11, 410-412. Link
-
Yamakoshi, H., et al. (2012). "Imaging of EdU, an Alkyne-Tagged DNA Precursor, by Stimulated Raman Scattering Microscopy." Journal of the American Chemical Society, 134(51), 20681–20689. Link
-
Koture, A., et al. (2016). "Aryl Azides as Bioorthogonal Probes for Metabolic Labeling and Live-Cell Imaging." Angewandte Chemie International Edition, 55(10), 3354-3358. Link
-
Hong, S., et al. (2014). "Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules." Angewandte Chemie International Edition, 53(23), 5827-5831. Link
-
Enamine. (2024). "this compound Product Page." EnamineStore. Link
Troubleshooting & Optimization
Photoaffinity Labeling Technical Support: 4-Azido-2-methylbenzonitrile
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Quenching & Post-Photolysis Handling Document ID: PAL-AZ-004-Q
Executive Summary & Mechanism of Action
Why is quenching critical? Unlike benzophenones (which are reversible) or diazirines (which have short half-lives), aryl azides like 4-azido-2-methylbenzonitrile possess a complex photochemistry. Upon UV irradiation, they do not simply "turn off" when the light is removed.
The primary photolysis product is a singlet nitrene . While this species is responsible for the desired crosslinking (insertion into C-H or N-H bonds), a significant portion undergoes ring expansion to form a ketenimine (also known as a dehydroazepine).
The Critical Hazard: The ketenimine intermediate is an electrophile with a half-life in the order of milliseconds to seconds (long-lived on a chemical scale). If not properly managed, it causes:
-
High Non-Specific Background: It diffuses away from the binding site and reacts with random nucleophiles (solvent, bulk protein).
-
Post-Lysis Reactivity: Unreacted azide remaining after suboptimal irradiation can react during downstream processing if exposed to ambient UV.
Visualizing the Pathway
The diagram below illustrates the "Fate of the Azide" and where quenching intervenes.
Caption: Figure 1. The bifurcation of aryl azide photochemistry. Note that ring expansion to ketenimine competes with target insertion, necessitating specific quenching strategies.
Technical Protocols
Protocol A: Chemical Quenching (Post-Photolysis)
Purpose: To chemically convert unreacted azide into an inert amine, preventing artifactual crosslinking during downstream analysis (e.g., Western Blot, Mass Spec). Applicability: Use this after your UV irradiation step is complete.[1]
Reagents:
-
Dithiothreitol (DTT) or
-Mercaptoethanol (BME) . -
Alternative: TCEP (Tris(2-carboxyethyl)phosphine) is effective but DTT is kinetically faster for azides.
Step-by-Step:
-
Complete Photolysis: Perform your standard UV irradiation (typically 365 nm for 5–10 mins).
-
Add Reductant: Immediately add DTT to a final concentration of 10–20 mM .
-
Incubate: Vortex gently and incubate at 37°C for 30 minutes (or Room Temp for 60 mins).
-
Mechanism:[2] The thiol reduces the remaining aryl azide group (-N
) to an aryl amine (-NH ).
-
-
Verification (Optional): If analyzing by Mass Spectrometry, look for a mass shift.
-
Mass Shift: The conversion of Azide (-N
) to Amine (-NH ) results in a net loss of 26 Da (Loss of N [28] + Gain of 2H [2]).
-
Protocol B: "Scavenging" (During Photolysis)
Purpose: To suppress non-specific background caused by the long-lived ketenimine intermediate. Applicability: Use this during the UV irradiation step.
Reagents:
-
TRIS Buffer (25-50 mM) or BSA (0.1 - 0.5%).
Step-by-Step:
-
Buffer Selection: Ensure your binding buffer contains a primary amine nucleophile (like Tris) unless the nucleophile interferes with your specific binding site.
-
Note: Phosphate buffers (PBS) are non-nucleophilic and will not scavenge ketenimines, leading to higher background labeling of the bulk proteome.
-
-
Irradiation: Irradiate in the presence of the scavenger. The scavenger reacts with the diffusing ketenimines, "soaking up" the reactive species that dissociated from the protein active site.
Troubleshooting Guide
Use this decision matrix to resolve common issues with this compound labeling.
| Symptom | Probable Cause | Corrective Action |
| High Non-Specific Background | Ketenimine Diffusion | Switch buffer to 50 mM Tris-HCl . The primary amines will trap long-lived ketenimines before they label random proteins. |
| No Labeling Observed | Oxygen Quenching | While aryl azides are less sensitive to O |
| Precipitation after UV | Photo-polymerization | The probe concentration is too high (>100 µM), leading to probe-probe polymerization. Reduce probe concentration to 1–10 µM . |
| Sample Degradation | UV Damage (Short Wave) | If using 254 nm, you are damaging the protein. Switch to 365 nm (high powered LED or mercury lamp with filter). The nitrile group extends conjugation, allowing efficient excitation at 300-365 nm. |
| Mass Spec Signal Confusing | Incomplete Reduction | Unreacted azide complicates spectra. Ensure Protocol A (DTT Quench) is followed. Look for the -26 Da shift to confirm "dead" probe. |
Frequently Asked Questions (FAQs)
Q1: Can I use "Stop Solution" (Acid) to quench the reaction?
-
No. Acid does not effectively destroy the azide group and may actually stabilize certain reactive intermediates or precipitate your protein. Use the DTT reduction method (Protocol A) to chemically neutralize the probe.
Q2: Why use this compound instead of a simple phenyl azide?
-
The 2-methyl group provides steric hindrance that forces the azide out of planarity, which can subtly alter the ring expansion kinetics. More importantly, the benzonitrile (electron-withdrawing group) stabilizes the system and shifts the absorption maximum slightly towards the visible, making 365 nm irradiation more efficient than with simple phenyl azides.
Q3: Is the unreacted probe explosive?
-
In solution: No. At the concentrations used for labeling (µM range), it is safe.
-
In solid state: Yes, organic azides are energetic. Never rotary evaporate the pure compound to dryness with heat. Store as a frozen stock solution in DMSO.
Q4: I see a "doublet" in my Western Blot. What is this?
-
This is often due to the Ring Expansion phenomenon. One band is the direct Nitrene insertion (clean crosslink). The other may be the Ketenimine reaction with a nucleophilic residue (Cys/Lys) nearby. This is a hallmark of aryl azide chemistry.
References & Authoritative Sources
-
Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Key Insight: foundational review on the nitrene-ketenimine equilibrium and ring expansion mechanisms.
-
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link
-
Key Insight: The "Bible" of conjugation; details the DTT reduction protocol for aryl azides.
-
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Key Insight: Discusses the scavenger effect of buffers on long-lived photolysis intermediates.
-
-
Staros, J. V., et al. (1978).[3] Reduction of aryl azides by thiols: Implications for the use of photoaffinity reagents. Biochemical and Biophysical Research Communications, 80(3), 568-572.[3][4] Link[3]
-
Key Insight: The definitive paper establishing that DTT rapidly reduces aryl azides to amines.
-
For further assistance, please contact the Chemical Biology Applications Team.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of aryl azides by thiols: Implications for the use of photoaffinity reagents | Department of Chemistry [chem.ox.ac.uk]
Technical Support Center: Optimizing Catalyst Loading for CuAAC Reactions with 4-azido-2-methylbenzonitrile
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates, such as 4-azido-2-methylbenzonitrile. The steric hindrance from the ortho-methyl group and the electronic properties of the benzonitrile moiety can present unique challenges. This resource provides in-depth troubleshooting advice and robust protocols to help you optimize your catalyst loading and achieve high-yield, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when setting up CuAAC reactions.
Q1: What is a standard starting catalyst loading for a CuAAC reaction?
For a typical CuAAC reaction, a copper catalyst loading of 1-5 mol% is a common starting point. However, for a sterically hindered substrate like this compound, you may need to explore a wider range, potentially from 0.5 mol% up to 10 mol%, to find the optimal balance between reaction rate and potential side reactions. Reducing the catalyst loading to the lowest effective amount is crucial for minimizing residual copper in the final product[1].
Q2: My reaction is very slow or shows no conversion. What are the first things to check?
Low or no product yield is a frequent issue.[2] The first step in troubleshooting is to verify the integrity of your catalytic system. The active catalyst is the Cu(I) ion, which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4]
-
Copper Source: Are you using a reliable Cu(I) source (e.g., CuBr, CuI) or generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent?[5][6]
-
Reducing Agent: If using a Cu(II) precursor, is your reducing agent (typically sodium ascorbate) fresh? Sodium ascorbate solutions should be prepared freshly for optimal performance.
-
Oxygen Exclusion: Have you taken measures to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can oxidize the Cu(I) catalyst, halting the reaction.[7]
Q3: Is a ligand necessary for my reaction with this compound?
While some simple CuAAC reactions can proceed without a ligand, for a challenging substrate, a ligand is highly recommended.[7] Ligands serve several critical functions:
-
Stabilize Cu(I): They protect the Cu(I) catalyst from oxidation and disproportionation.[3][5]
-
Increase Solubility: Ligands can help solubilize the copper salt in organic solvents.[8]
-
Accelerate the Reaction: By creating a more favorable coordination environment, ligands can significantly increase the reaction rate.[7][9]
-
Prevent Aggregation: They can prevent the formation of unreactive polynuclear copper acetylide species.[8]
For sterically hindered substrates, a ligand like TBTA (tris(benzyltriazolylmethyl)amine) or a water-soluble variant like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent starting point.[3][4]
Q4: I am seeing significant formation of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
Glaser coupling is an oxidative side reaction that competes with the desired cycloaddition. It is often a sign of excess oxygen or insufficient stabilization of the Cu(I) catalyst. To mitigate this:
-
Improve Degassing: Ensure your solvent and reaction headspace are thoroughly deoxygenated.
-
Use a Ligand: A suitable ligand will protect the Cu(I) species and favor the CuAAC pathway.
-
Ensure Sufficient Reductant: Using a slight excess of sodium ascorbate helps to scavenge any residual oxygen and maintain the copper in its active Cu(I) state.[6]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex issues you might encounter with this compound.
Problem: Low to No Product Conversion (<10%)
When initial attempts yield poor results, a systematic approach is required to identify the root cause. The flowchart below outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low CuAAC reaction conversion.
Detailed Causality and Solutions:
-
Cause A: Catalyst Inactivation
-
Why it happens: The Cu(I) catalyst is the lynchpin of the reaction. Oxygen readily oxidizes it to Cu(II), which is inactive in the CuAAC cycle.[4] Similarly, impurities in reagents or solvents can chelate or react with the copper, poisoning the catalyst.
-
Solution Workflow:
-
Reagent Check: Prepare a fresh solution of sodium ascorbate immediately before use. Use high-purity copper salts and anhydrous solvents if performing the reaction under non-aqueous conditions.
-
Solvent Degassing: Proper degassing is non-negotiable. For organic solvents, the freeze-pump-thaw method (3 cycles) is highly effective. For aqueous mixtures, sparging with argon or nitrogen for 20-30 minutes is a good alternative.
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly flushed with an inert gas (argon or nitrogen) before adding reagents and maintained under a positive pressure of that gas throughout the reaction.
-
-
-
Cause B: Insufficient Catalyst Activity for this compound
-
Why it happens: The ortho-methyl group on the benzonitrile ring presents significant steric bulk around the azide functional group. This hindrance can slow the approach and coordination of the azide to the copper-acetylide intermediate, which is a key step in the catalytic cycle.[8][10] A standard catalyst loading may not provide a high enough concentration of active catalytic species to overcome this energy barrier at a reasonable rate.
-
Solution Workflow:
-
Systematic Catalyst Screening: Do not arbitrarily increase the catalyst loading. A systematic screen is the most efficient approach. Set up parallel reactions varying the copper concentration. See Protocol 2 for a detailed experimental setup.
-
Elevate Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. Reactions can be gently heated to 40-60°C. Microwave heating can also dramatically reduce reaction times, often from hours to minutes.[8]
-
Solvent Choice: The solvent can play a significant role. While polar aprotic solvents like DMF and DMSO are common, mixtures such as tBuOH/H₂O can also be very effective.[5] Crucially, avoid acetonitrile , as the nitrile functionality can coordinate strongly to Cu(I) and inhibit catalysis.[5]
-
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a robust starting point for your experiments.
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and your alkyne coupling partner (1.0-1.2 equiv).
-
Add the chosen solvent (e.g., a 4:1 mixture of tBuOH/H₂O) to achieve a concentration of ~0.1 M.
-
Degas the solution by sparging with argon for 20 minutes.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in H₂O).
-
In another vial, prepare a stock solution of CuSO₄•5H₂O (e.g., 0.1 M in H₂O).
-
Under a positive pressure of argon, add the CuSO₄ solution (to achieve 2 mol%) to the reaction mixture, followed by the sodium ascorbate solution (to achieve 10 mol%).
-
If using a ligand, it should be added before the copper and ascorbate.
-
Seal the vial and stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Catalyst and Ligand Loading Screening Study
This experiment is designed to efficiently find the optimal catalyst and ligand concentration for your specific alkyne partner.
Objective: To determine the minimum catalyst and ligand loading required for complete conversion within a reasonable timeframe (e.g., 4 hours).
Setup: Prepare a series of parallel reactions in sealed vials. Each reaction should contain the same concentration of this compound and your alkyne.
| Vial | CuSO₄ (mol%) | Ligand (TBTA) (mol%) | Na Ascorbate (mol%) | Temperature |
| 1 | 1.0 | 1.0 | 5.0 | Room Temp |
| 2 | 1.0 | 5.0 | 5.0 | Room Temp |
| 3 | 2.0 | 2.0 | 10.0 | Room Temp |
| 4 | 2.0 | 10.0 | 10.0 | Room Temp |
| 5 | 5.0 | 5.0 | 25.0 | Room Temp |
| 6 | 5.0 | 5.0 | 25.0 | 50°C |
Procedure:
-
Prepare a master mix of your azide, alkyne, and solvent.
-
Aliquot the master mix into the six labeled vials.
-
Add the specified amounts of ligand, CuSO₄, and sodium ascorbate to each respective vial under an inert atmosphere.
-
Seal the vials, place them in a heating block (for vial 6), and stir.
-
Analyze a small aliquot from each reaction by LC-MS or TLC at 1-hour intervals to monitor conversion.
This structured approach will quickly reveal the most resource-efficient conditions for your specific reaction.
Section 4: Understanding the Core Components
A deeper understanding of the catalytic cycle is key to rational troubleshooting.
Caption: Simplified catalytic cycle for the CuAAC reaction.
-
The Copper Source (Cu(I) vs. Cu(II)): The reaction is catalyzed by Copper(I). While you can use Cu(I) salts like CuBr directly, they are often less stable. A more robust and common method is to generate Cu(I) in situ from an inexpensive, stable Cu(II) salt like CuSO₄ using a reducing agent.[5][6]
-
The Reducing Agent (Sodium Ascorbate): Sodium ascorbate is the workhorse reducing agent for CuAAC.[11] Its primary role is to reduce Cu(II) to the active Cu(I) state.[10] It also serves as a crucial scavenger for dissolved oxygen, helping to protect the active catalyst throughout the reaction.[7][9]
-
The Ligand (e.g., TBTA, THPTA): The ligand is not a passive spectator. It coordinates to the Cu(I) ion, forming a complex that is more stable and often more reactive than the un-ligated ion. This stabilization prevents the Cu(I) from being easily oxidized and can tune the electronic properties of the metal center to accelerate the key cycloaddition step.[3][5][8]
By understanding these roles, you can make more informed decisions when a reaction is not performing as expected. For instance, sluggishness in a reaction with a hindered substrate like this compound points directly to a need for a more potent catalytic system, which can be achieved by increasing catalyst concentration, adding an accelerating ligand, or both.
References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for 4-Azido-2-methylbenzonitrile Reactions
Welcome to the technical support guide for 4-azido-2-methylbenzonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to help you anticipate challenges, troubleshoot effectively, and select the optimal solvent for your specific reaction, ensuring efficiency, safety, and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
Question: My reaction with this compound has a very low yield. What are the likely causes and how can I fix it?
Answer: A low yield is a common but multifaceted problem. Let's break down the potential causes systematically.
-
Cause A: Poor Solubility of Reactants: this compound, being an aromatic compound, may have limited solubility in certain solvents, especially highly polar or aqueous systems. If your reaction mixture is not homogeneous, the reaction rate will be severely limited.
-
Solution: Choose a solvent system that dissolves all reactants. For reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a mixture of solvents such as t-BuOH/H₂O or DMSO/H₂O can be effective.[1][2] The organic co-solvent ensures solubility of the azide, while water can surprisingly accelerate the CuAAC reaction.[2][3] If a reactant is insoluble, you may need to gently heat the mixture or switch to a stronger organic solvent like DMF or NMP, provided your reactants are thermally stable.
-
-
Cause B: Catalyst Inactivity (for Catalyzed Reactions): In "click" reactions, the oxidation state and activity of the catalyst are paramount. Copper(I) is the active catalyst in CuAAC.
-
Solution: If using a Cu(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is present in slight excess to generate and maintain the Cu(I) state.[3] If starting with a Cu(I) salt (e.g., CuI), ensure your solvents are degassed and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation to the inactive Cu(II) state.
-
-
Cause C: Inefficient Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[4] Some reactions, like the thermal Huisgen cycloaddition (uncatalyzed), require elevated temperatures, whereas catalyzed "click" reactions often proceed efficiently at room temperature.[1][3] If a reaction stalls, a gentle increase in temperature might be necessary, but be cautious of azide decomposition (see Safety section).
-
-
Cause D: Product Loss During Workup: Your product might be lost during the extraction or purification steps.
-
Solution: Ensure your extraction solvent is appropriate for your product's polarity. If your product has some water solubility, the aqueous layer should be back-extracted.[5][6] When performing column chromatography, choose a solvent system that provides good separation without causing the product to be irreversibly adsorbed to the silica gel.[7]
-
Issue 2: Formation of Unwanted Side Products
Question: I'm observing significant side product formation in my reaction. What are they and how can I prevent them?
Answer: Side products can arise from the inherent reactivity of the azide group or other functional groups in your molecule.
-
Cause A: Thermal Decomposition (Nitrene Formation): Aryl azides can decompose upon heating or exposure to light, extruding N₂ gas to form a highly reactive nitrene intermediate. This nitrene can then undergo various unwanted side reactions.
-
Solution: Perform the reaction at the lowest effective temperature. Protect the reaction from light by wrapping the flask in aluminum foil. This is particularly important for reactions requiring extended heating.
-
-
Cause B: Unintended Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or carboxylic acid under strong acidic or basic conditions.
-
Solution: Maintain a neutral or near-neutral pH during the reaction and workup. Buffer your reaction if necessary. Avoid prolonged exposure to strong acids or bases.
-
-
Cause C: Formation of Regioisomers (in Cycloadditions): The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][3]
Issue 3: Safety Concerns and Runaway Reactions
Question: My reaction involving this compound seems to be evolving gas uncontrollably. What is happening?
Answer: This is a critical safety issue. Uncontrolled gas evolution signifies rapid decomposition of the azide, which can be explosive.
-
Cause A: Formation of Hydrazoic Acid (HN₃): Treating any azide salt (like sodium azide, often used in synthesis) or even some organic azides with acid will generate hydrazoic acid. HN₃ is highly toxic, volatile, and explosive.[9][10][11]
-
Solution: NEVER add acid to azide-containing mixtures unless it is a controlled and well-understood part of the procedure (and even then, with extreme caution). Quench reactions carefully and ensure all azide waste is segregated and handled according to your institution's safety protocols.
-
-
Cause B: Use of Incompatible Solvents or Reagents:
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane (DCM) or chloroform with azides. They can react to form extremely unstable and explosive di- and tri-azidomethane.[9][10][12][13][14]
-
Heavy Metals: Avoid contact with heavy metals (e.g., lead, mercury, copper spatulas) as they can form highly shock-sensitive metal azides.[9][10][12] Use plastic or ceramic spatulas for handling azide solids.
-
-
Cause C: Thermal Shock or Friction: Organic azides can be sensitive to heat, shock, and friction.
-
Solution: Do not concentrate azide solutions to dryness by rotary evaporation unless the stability of the compound is well-established.[13] Avoid using ground glass joints if there is a risk of the azide crystallizing and being subjected to friction.[13] Always work behind a blast shield when working with azides on a significant scale.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design with this compound.
1. What is the best starting solvent for a Copper-Catalyzed "Click" Reaction (CuAAC)?
A wide variety of solvents can be used for CuAAC, and the optimal choice depends on the solubility of your alkyne partner.[1] A good starting point is a 1:1 mixture of tert-butanol and water.[2] Water often accelerates the reaction, and the co-solvent ensures the organic components remain dissolved.[2][3] Other excellent choices include DMSO, DMF, THF, and acetonitrile, or aqueous mixtures thereof.[1]
2. How do I choose a solvent for reducing the azide to an amine?
The Staudinger reduction (using a phosphine like PPh₃) is a common method.
-
Mechanism: The reaction first forms an aza-ylide intermediate. To get the final amine product, this intermediate must be hydrolyzed.[15]
-
Solvent Choice: Therefore, the reaction is often performed in a solvent like THF or diethyl ether, followed by the addition of water to complete the hydrolysis.[15] Anhydrous solvents can also be used if the goal is to isolate the aza-ylide for other transformations (the aza-Wittig reaction).[15] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) is very effective and is typically run in solvents like ethanol, methanol, or ethyl acetate.
3. Why are polar aprotic solvents like DMF and DMSO so common in azide chemistry?
Polar aprotic solvents are ideal for reactions involving ionic reagents, such as the synthesis of this compound from a corresponding halide using sodium azide (NaN₃). These solvents excel at solvating the cation (Na⁺) while leaving the azide anion (N₃⁻) relatively "naked" and highly nucleophilic, thus speeding up the reaction.[10] However, be aware that because NaN₃ is toxic, using skin-permeable solvents like DMSO requires extra care with personal protective equipment.[11]
4. Can I use protic solvents like ethanol or water in my reaction?
It depends entirely on the reaction type.
-
Allowed: As mentioned, CuAAC "click" chemistry works exceptionally well in water and other protic solvents.[2][3][8] Some reductions, like catalytic hydrogenation, are also performed in protic solvents.
-
Forbidden: You must avoid protic solvents under acidic conditions when unreacted azide salts (e.g., NaN₃) might be present, due to the risk of forming explosive hydrazoic acid.[11]
Data Summary & Protocols
Solvent Selection Reference Table
The following table provides a quick reference for solvent selection in common reactions involving this compound.
| Reaction Type | Recommended Solvents | Rationale / Key Considerations | Incompatible Solvents |
| CuAAC (Click Chemistry) | t-BuOH/H₂O, DMSO, DMF, THF, Acetonitrile | Water often accelerates the reaction. Co-solvents are needed for substrate solubility.[1][2][3] | Halogenated solvents (DCM, Chloroform)[9][14] |
| RuAAC (Click Chemistry) | Toluene, Dioxane, Benzene | Ruthenium catalysts are often sensitive to air and water, favoring non-polar aprotic solvents.[8] | Halogenated solvents, Protic solvents may be inhibitory. |
| Staudinger Reduction | THF, Diethyl Ether, Acetonitrile (followed by H₂O) | Aprotic solvent for initial aza-ylide formation; water is required for hydrolysis to the amine.[15] | Halogenated solvents |
| Catalytic Hydrogenation | Ethanol, Methanol, Ethyl Acetate | Standard solvents for hydrogenation that effectively dissolve the substrate and allow for good catalyst slurry. | Halogenated solvents (catalyst poison) |
| Synthesis (from halide) | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the azide anion.[10] | Halogenated solvents, Protic solvents (can slow SNAr) |
Visualized Workflow: Solvent Selection Logic
This diagram illustrates the decision-making process for choosing a suitable solvent system.
Caption: Decision tree for solvent selection in this compound reactions.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium Ascorbate (0.10 eq, 10 mol%)
-
Solvent: tert-Butanol and Deionized Water (1:1 v/v)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the terminal alkyne (1.1 eq).
-
Dissolution: Add the 1:1 t-butanol/water solvent mixture to the flask to achieve a substrate concentration of approximately 0.1 M. Stir until all solids are completely dissolved.
-
Catalyst Preparation: In a separate small vial, dissolve the sodium ascorbate (0.10 eq) in a minimal amount of water. In a second vial, dissolve the CuSO₄·5H₂O (0.05 eq) in a minimal amount of water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the addition of the copper sulfate solution. The solution should turn a yellow-orange color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash them once with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, if necessary.
References
-
Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563. [Link]
-
University of Pittsburgh Safety (2013). Safe Handling of Azides. safety.pitt.edu. [Link]
-
Master Organic Chemistry (2018). Reactions of Azides. masterorganicchemistry.com. [Link]
-
Gong, L., et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. [Link]
-
Topczewski, J. J., & Thomson, R. J. (2015). Allylic azides: synthesis, reactivity, and the Winstein rearrangement. Chemical Society Reviews. [Link]
-
Wikipedia. Organic azide.[Link]
-
ResearchGate (2018). Best solvent for azide alkyne cycloaddition?[Link]
-
Beilstein Journals (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.[Link]
-
UNM Chemistry (n.d.). Standard Operating Procedure Safe Handling of Azido Compounds.[Link]
-
University of Rochester Chemistry (n.d.). Troubleshooting: My Reaction Failed: FAQ.[Link]
-
PacBio (2018). Guide - Low Yield Troubleshooting.[Link]
-
Stanford Environmental Health & Safety (n.d.). Information on Azide Compounds.[Link]
-
Organic Chemistry Portal. Amine synthesis by azide reduction.[Link]
-
University College Dublin (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials.[Link]
-
University of Rochester Chemistry (n.d.). Troubleshooting: How to Improve Yield.[Link]
- Google Patents.
-
SHIMADZU CORPORATION. LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance.[Link]
-
ACS Publications. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. ucd.ie [ucd.ie]
- 15. Organic azide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Specificity: A Comparative Guide to 4-Azido-2-Methylbenzonitrile Labeling
Topic: Negative Control Experiments for 4-Azido-2-Methylbenzonitrile Labeling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Specificity Paradox
In chemoproteomics, This compound represents a classic aryl azide photoaffinity labeling (PAL) moiety. While valued for its small steric footprint—minimizing the disruption of native ligand binding—it carries a distinct liability: the "specificity paradox."
Upon UV irradiation, aryl azides generate highly reactive nitrenes.[1][2] However, unlike diazirines (which form carbenes) or benzophenones (which form diradicals), aryl azides are prone to a rearrangement reaction that forms a ketenimine (dehydroazepine) intermediate. This long-lived electrophile preferentially reacts with nucleophiles (e.g., Lysine residues) rather than inserting into the binding pocket's immediate geometry.
This guide provides the rigorous negative control framework required to distinguish true pharmacophore-driven binding from ketenimine-mediated non-specific labeling.
Mechanism of Action & The "Ring Expansion" Risk
To design effective controls, one must understand the "Fork in the Road" mechanism inherent to this probe.
Figure 1: The Aryl Azide Activation Pathway
The following diagram illustrates the competition between the desired nitrene insertion and the undesired ring expansion.
Caption: Path A leads to specific data. Path B (Ring Expansion) is the primary source of false positives in aryl azide experiments, necessitating rigorous competition controls.
Comparative Analysis: Choosing the Right Warhead
Before committing to a this compound probe, compare its physicochemical properties with standard alternatives.
Table 1: Performance Matrix of Photoaffinity Warheads
| Feature | Aryl Azide (this compound) | Trifluoromethyl Diazirine | Benzophenone |
| Size (Steric Bulk) | Smallest (Minimal binding disruption) | Medium (CF3 adds bulk) | Large (Bulky hydrophobic group) |
| Reactive Intermediate | Nitrene (Singlet/Triplet) | Carbene | Triplet Diradical |
| Excitation Wavelength | <300 nm (Risk of protein damage) | ~350–360 nm (Biocompatible) | ~350–365 nm (Biocompatible) |
| Crosslinking Efficiency | Low to Moderate (<30%) | Moderate | High (Reversible excitation) |
| Specificity Risk | High (Due to ring expansion electrophiles) | Low (Water quenches excess carbene) | Low (Very specific C-H insertion) |
| Best Use Case | Small ligands where bulk destroys affinity.[3] | General purpose; proteome profiling.[4][5] | Robust, high-affinity ligands. |
The Core Negative Control Suite
A single positive band on a gel or a peak in Mass Spec is meaningless without these three self-validating controls.
Control A: The Dark Control (UV-)
-
Purpose: Validates that the probe is chemically stable and does not react without light.
-
Logic: If labeling occurs without UV, your probe is acting as an electrophilic affinity label (covalent inhibitor) rather than a photoaffinity probe.
-
Failure Mode: Signal in the "No UV" lane indicates the azide or nitrile group is thermally reacting (rare for azides, but possible if the sample contains reducing agents like DTT which reduce azides to amines).
Control B: The Competition Assay (The Gold Standard)
-
Purpose: Distinguishes active-site binding from hydrophobic sticking.
-
Logic: Pre-incubating the target with a 50x–100x excess of the "parent" ligand (lacking the azide) should occupy the binding pocket.
-
Success Criteria: The signal for the probe must be ablated (>90% reduction) in the presence of the competitor.
-
Critical Note for Aryl Azides: Because ketenimines (from ring expansion) are long-lived, they can drift and label random nucleophiles. If the competitor does not block the signal, the labeling is non-specific (Path B in Figure 1).
Control C: The "Scramble" or Isomeric Control
-
Purpose: Proves that the binding is driven by the pharmacophore structure, not the physicochemical properties of the tag.
-
Logic: Use a probe where the this compound is attached to a non-binding isomer of your drug.
-
Success Criteria: This probe should show zero labeling , even under UV.
Experimental Protocol: Competitive Labeling Workflow
This protocol is designed for lysate-based validation using this compound.
Figure 2: Experimental Workflow Diagram
Caption: Standardized workflow for validating probe specificity. Condition 2 (Competitor) is the critical determinant of success.
Step-by-Step Methodology
-
Preparation:
-
Prepare proteome lysate (1 mg/mL) in PBS. Avoid DTT/Mercaptoethanol (thiols reduce azides).[1]
-
Prepare Probe Stock (100x in DMSO).
-
Prepare Competitor Stock (1000x in DMSO).
-
-
Incubation (The Competition Step):
-
Tube A (Probe): Add DMSO (vehicle) + Probe (final 1-10 µM).
-
Tube B (Competition): Add Competitor (final 100-500 µM) + Probe (1-10 µM). Note: Pre-incubate competitor for 15 min before adding probe.
-
Tube C (Dark): Add Probe (1-10 µM). Keep wrapped in foil.
-
-
Photo-Crosslinking:
-
Visualization (Click Chemistry):
-
React all samples (A, B, C) with a reporter tag (e.g., TAMRA-Alkyne) using standard CuAAC conditions (CuSO4, TCEP, TBTA).
-
Resolve on SDS-PAGE.[2]
-
-
Data Interpretation:
-
Specific Binding: Band present in A, absent in B, absent in C.
-
Non-Specific: Band present in A and B (equal intensity).
-
Thermal Reactivity: Band present in C.
-
References
-
Fleming, S. A. (1995).[4] Chemical reagents in photoaffinity labelling. Tetrahedron, 51(46), 12479-12520. Link
-
Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins of Biological Interest.[2][3][4] Chemical Reviews, 111(8), 4405–4417. Link
-
Kotani, S., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides.[2] Chemical Science, 14, 2345-2355. Link
-
Dubinsky, L., et al. (2012).[4] Diazirine based photoaffinity labelling.[2][4][7][8] Bioorganic & Medicinal Chemistry, 20(2), 554-570.[4] Link[4]
-
Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
